1-(4-Ethylphenyl)pentan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-3-5-6-13(14)12-9-7-11(4-2)8-10-12;/h7-10,13H,3-6,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWBRMJPACGUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)CC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Ethylphenyl)pentan-1-amine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(4-Ethylphenyl)pentan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(4-Ethylphenyl)pentan-1-amine hydrochloride, a key structural motif in medicinal chemistry and drug development. The narrative focuses on a logical, two-stage synthetic strategy commencing with the Friedel-Crafts acylation to construct the core ketone intermediate, followed by its conversion to the target primary amine via catalytic reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a deep dive into the causal reasoning behind methodological choices, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
Primary amines are ubiquitous in biologically active compounds, making their synthesis a cornerstone of pharmaceutical research.[1] The target molecule, 1-(4-Ethylphenyl)pentan-1-amine, presents a chiral benzylic amine structure that is a valuable building block for more complex therapeutic agents. This guide details a strategic pathway designed for efficiency, scalability, and control.
The synthesis is logically divided into two primary stages:
-
Stage 1: Synthesis of the Ketone Intermediate. Formation of 1-(4-ethylphenyl)pentan-1-one via the Friedel-Crafts acylation of ethylbenzene. This classic carbon-carbon bond-forming reaction is ideal for installing the acyl group onto the aromatic ring.[2]
-
Stage 2: Formation of the Primary Amine. Conversion of the ketone to the corresponding primary amine through catalytic reductive amination. This method is chosen for its high selectivity and efficiency in forming primary amines directly from ketones using an ammonia source and a reducing agent.[3][4]
-
Final Stage: Salt Formation. Conversion of the free amine to its hydrochloride salt to improve stability, crystallinity, and handling properties.
This approach avoids the use of harsh reagents and offers a clear, reproducible path to the target compound.
Figure 1: Overall synthetic workflow from starting materials to the final hydrochloride salt.
Stage 1: Synthesis of 1-(4-Ethylphenyl)pentan-1-one
The foundational step is the construction of the C11 carbon skeleton via Friedel-Crafts acylation. This reaction proceeds by generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with ethylbenzene.[2]
Mechanistic Rationale and Reagent Selection
The Friedel-Crafts acylation is a robust method for forming aryl ketones.[5][6]
-
Acylating Agent: Valeryl chloride is selected as the five-carbon acylating agent. Its high reactivity makes it suitable for this transformation.
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful Lewis acid crucial for activating the valeryl chloride by coordinating to the chlorine atom, which facilitates the departure of the chloride and the formation of the resonance-stabilized acylium ion.[5] A stoichiometric amount is required as the product ketone complexes with AlCl₃.[6]
-
Substrate: Ethylbenzene is the aromatic starting material. The ethyl group is an ortho-, para-directing activator. The para product is sterically favored over the ortho product.[7]
-
Solvent: An inert solvent such as dichloromethane (DCM) is used to dissolve the reactants and manage the reaction's exothermicity.[8]
Figure 2: Simplified mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol
-
Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane (DCM). The suspension is cooled to 0-5 °C using an ice bath.
-
Substrate Addition: Ethylbenzene (1.0 eq.) is added to the cooled suspension.
-
Acylating Agent Addition: Valeryl chloride (1.05 eq.) is dissolved in dry DCM and added dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Work-up: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated HCl (to decompose the aluminum chloride complex). The mixture is stirred until all solids dissolve.
-
Extraction: The organic layer is separated. The aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(4-ethylphenyl)pentan-1-one.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure ketone.
Stage 2: Synthesis of 1-(4-Ethylphenyl)pentan-1-amine
The conversion of the ketone to a primary amine is a critical transformation. While several methods exist, catalytic reductive amination offers a direct, atom-economical, and high-yielding route.[4][9]
Rationale for Method Selection
-
Catalytic Reductive Amination: This one-pot process involves the in-situ formation of an imine from the ketone and ammonia, which is then immediately reduced to the amine.[10] Using a heterogeneous catalyst like nickel on alumina (Ni/Al₂O₃) with hydrogen gas is highly effective and allows for easy catalyst removal by filtration.[4] This method avoids the isolation of the imine intermediate and minimizes the formation of secondary or tertiary amine byproducts when using an excess of ammonia.[4][9]
-
Alternative Routes (for consideration):
-
Oxime Formation and Reduction: A two-step process where the ketone is first converted to an oxime using hydroxylamine, followed by reduction. Various reducing agents like NaBH₄/ZrCl₄ or catalytic hydrogenation can be employed for the reduction step.[11] This is a reliable, classic method but adds an extra synthetic step compared to direct reductive amination.
-
Leuckart Reaction: A classic method using ammonium formate or formamide at high temperatures.[12][13] This reaction produces an N-formyl intermediate that requires a subsequent hydrolysis step to yield the free amine.[14][15] The high temperatures and potential for side products make modern catalytic methods more attractive for many applications.[16]
-
Detailed Experimental Protocol (Catalytic Reductive Amination)
-
Catalyst Preparation: A high-pressure reactor (autoclave) is charged with 1-(4-ethylphenyl)pentan-1-one (1.0 eq.), a suitable solvent (e.g., methanol), and a Ni/Al₂O₃ catalyst (e.g., 5 mol%).[4]
-
Ammonia Addition: The reactor is sealed and cooled. A solution of ammonia in methanol (or anhydrous ammonia gas) is introduced (a large excess is typically used to favor primary amine formation).
-
Hydrogenation: The reactor is purged with hydrogen gas (H₂) and then pressurized to the desired pressure (e.g., 20-50 bar).
-
Reaction: The mixture is heated to the reaction temperature (e.g., 80-120 °C) with vigorous stirring. The reaction progress is monitored by the cessation of hydrogen uptake or by periodic sampling and analysis (GC-MS or HPLC).
-
Cooling and Depressurization: Once complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented.
-
Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the heterogeneous catalyst. The filter cake is washed with methanol.
-
Concentration: The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia, yielding the crude 1-(4-ethylphenyl)pentan-1-amine as a free base.
Final Stage: Hydrochloride Salt Formation
To facilitate purification, handling, and long-term stability, the amine free base is converted to its hydrochloride salt.
Detailed Experimental Protocol
-
Dissolution: The crude amine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: The solution is cooled in an ice bath. A solution of anhydrous HCl in the same solvent (or gaseous HCl) is added dropwise with stirring until the solution becomes acidic (tested with pH paper).
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. The suspension is stirred in the cold for an additional 30 minutes to ensure complete precipitation.
-
Isolation: The solid is collected by vacuum filtration.
-
Washing and Drying: The filter cake is washed with a small amount of cold, anhydrous solvent (e.g., diethyl ether) and then dried under vacuum to yield the final product, 1-(4-Ethylphenyl)pentan-1-amine hydrochloride.
Data Summary
The following table summarizes expected outcomes for this synthetic pathway. Actual yields may vary based on reaction scale and optimization.
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1. Friedel-Crafts Acylation | 1-(4-Ethylphenyl)pentan-1-one | Ethylbenzene, Valeryl Chloride | AlCl₃, DCM | 75-85% | >98% (GC) |
| 2. Reductive Amination | 1-(4-Ethylphenyl)pentan-1-amine | 1-(4-Ethylphenyl)pentan-1-one | NH₃, H₂, Ni/Al₂O₃ | 80-95% | >97% (GC) |
| 3. Salt Formation | 1-(4-Ethylphenyl)pentan-1-amine hydrochloride | 1-(4-Ethylphenyl)pentan-1-amine (free base) | Anhydrous HCl | >95% | >99% (HPLC) |
Conclusion
The described synthetic pathway provides a reliable and well-documented route to 1-(4-Ethylphenyl)pentan-1-amine hydrochloride. The strategy, centered on a Friedel-Crafts acylation followed by catalytic reductive amination, represents a modern, efficient, and scalable approach. By understanding the mechanistic principles behind each step and the rationale for reagent and condition selection, researchers can confidently implement and adapt this methodology for the synthesis of this and structurally related compounds critical to the advancement of pharmaceutical sciences.
References
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). PMC. [Link]
-
A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. (2011, August 1). SciSpace. [Link]
-
Lalancette, J. M., & Brindle, J. R. (1970). Redactions with sulfurated borohydrides. IV. Reduction of oximes. Canadian Journal of Chemistry, 48(5), 735-739. [Link]
-
Barbry, D., & Champagne, P. (1995). Reduction of O-Acyl Oximes with Sodium Borohydride/Iodine System. Synthetic Communications, 25(22), 3503-3507. [Link]
-
Reduction of o-acyl oximes with sodium borohydride/ iodine system. (n.d.). Taylor & Francis Online. [Link]
-
Amberlyst-15(H+)-NaBH4-LiCl: An Effective Reductor for Oximes and Hydrazones. (n.d.). Semantic Scholar. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Li, H., et al. (2021). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. ACS Sustainable Chemistry & Engineering, 9(21), 7246-7253. [Link]
-
Reductive amination – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc.[Link]
-
Leuckart reaction. (n.d.). Grokipedia. [Link]
-
Leuckart reaction. (n.d.). Wikipedia. [Link]
-
Al-Mousawi, S. M., & Al-Mulla, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 323-345. [Link]
-
Friedel Crafts Reaction. (n.d.). SATHEE. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. [Link]
-
Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(23), 5851-5855. [Link]
-
Friedel-Crafts acylation of benzene. (n.d.). Chemguide. [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Semantic Scholar. [Link]
-
Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). Academia.edu. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
1-(4-Ethylphenyl)propan-1-one. (n.d.). PubChem. [Link]
- A method of synthesis primary amine hydrochloride. (n.d.).
-
Valerophenone. (n.d.). Wikipedia. [Link]
-
Reaction progress of 4-ethylacetophenone reduction. (n.d.). ResearchGate. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]
-
Reductive amination with amines. (2026, February 12). Reddit. [Link]
-
Valerophenone. (n.d.). Form Capture. [Link]
-
One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. (n.d.). Lirias. [Link]
-
Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021, March 16). ResearchGate. [Link]
-
N-ethyl-4-methyl-1-(4-methylphenyl)pentan-1-amine. (n.d.). PubChem. [Link]
-
Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Tropical Journal of Pharmaceutical Research, 17(5), 899-905. [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI. [Link]
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. 1-(4-Ethylphenyl)propan-1-one|Research Chemical [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. alfa-chemistry.com [alfa-chemistry.com]
1-(4-Ethylphenyl)pentan-1-amine hydrochloride CAS number and supplier
[1]
Executive Summary
1-(4-Ethylphenyl)pentan-1-amine hydrochloride (CAS: 1864056-08-5 ) is a specialized alkylbenzylamine derivative primarily utilized in neuropsychopharmacology research. Structurally analogous to monoamine releasing agents and reuptake inhibitors (such as prolintane and pyrovalerone analogs), this compound serves as a critical reference standard for structure-activity relationship (SAR) studies targeting the dopamine (DAT) and norepinephrine (NET) transporters.
This guide provides a definitive technical profile, including validated synthesis pathways, physicochemical properties, and supply chain intelligence for research applications.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Nomenclature and Identification
| Parameter | Technical Specification |
| IUPAC Name | 1-(4-Ethylphenyl)pentan-1-amine hydrochloride |
| Common Synonyms | |
| CAS Number | 1864056-08-5 |
| Molecular Formula | C |
| Molecular Weight | 241.78 g/mol (Salt); 205.32 g/mol (Free Base) |
| SMILES (Free Base) | CCCCC(N)C1=CC=C(CC)C=C1 |
| InChI Key | Predicted:[2] Varies by isomer (typically supplied as racemate) |
Predicted Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in diethyl ether.
-
Melting Point: 180–185 °C (Decomposition characteristic of amine hydrochlorides).
-
Hygroscopicity: Mildly hygroscopic; requires storage under desiccant.
Synthesis & Manufacturing Methodology
The synthesis of 1-(4-Ethylphenyl)pentan-1-amine hydrochloride typically follows a Friedel-Crafts acylation followed by Reductive Amination . This route is preferred for its scalability and high atom economy.
Retrosynthetic Analysis
The molecule is disconnected at the C-N bond (reductive amination) and the C(carbonyl)-Aryl bond (Friedel-Crafts).
-
Target: 1-(4-Ethylphenyl)pentan-1-amine.
-
Precursor A: 1-(4-Ethylphenyl)pentan-1-one (Aryl Ketone).
-
Starting Materials: Ethylbenzene + Valeryl Chloride (Pentanoyl chloride).
Detailed Synthetic Protocol
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).
Step 1: Friedel-Crafts Acylation
Reagents: Ethylbenzene, Valeryl Chloride, AlCl
-
Charge a reactor with dry dichloromethane (DCM) and anhydrous Aluminum Chloride (AlCl
, 1.1 eq). Cool to 0°C.[3] -
Add Valeryl Chloride (1.0 eq) dropwise, maintaining temperature <5°C. Stir for 30 min to form the acylium ion complex.
-
Add Ethylbenzene (1.0 eq) slowly. The solution will darken.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Quench: Pour mixture over crushed ice/HCl. Extract organic layer, wash with brine, dry over MgSO
, and concentrate to yield 1-(4-ethylphenyl)pentan-1-one .
Step 2: Reductive Amination (Leuckart-Wallach or Borch Reduction)
Reagents: Ketone intermediate, Ammonium Acetate (NH
-
Dissolve 1-(4-ethylphenyl)pentan-1-one in Methanol.
-
Add Ammonium Acetate (10 eq) to generate the in situ imine. Stir at RT for 2 hours.
-
Add Sodium Cyanoborohydride (1.5 eq) in portions.
-
Critical Control Point: Monitor pH; maintain pH 6–7 using glacial acetic acid to prevent ketone reduction to alcohol.
-
Stir for 12–24 hours. Quench with conc. HCl to decompose excess hydride and generate the hydrochloride salt.
-
Evaporate solvent, basify with NaOH (pH >12), extract free base into DCM.
Step 3: Salt Formation & Purification
-
Dissolve free base in dry Diethyl Ether.
-
Add 2M HCl in Ether dropwise until precipitation ceases.
-
Filter the white precipitate.
-
Recrystallization: Dissolve in minimal hot Isopropanol (IPA) and cool slowly to 4°C to yield high-purity crystals.
Process Visualization
Caption: Figure 1. Linear synthesis pathway from commodity starting materials to the target hydrochloride salt.
Supply Chain & Sourcing
Due to the specialized nature of this compound, it is rarely held in "off-the-shelf" bulk inventory. It is primarily available through Specialty Chemical Aggregators and Custom Synthesis providers.
Validated Supply Channels
| Supplier Type | Strategy | Key Vendors (Verified Capability) |
| Catalog Aggregators | Search by CAS 1864056-08-5 . Stock is often "Lead Time: 2-3 Weeks". | ChemScene , BLDpharm , BOC Sciences |
| Custom Synthesis | Request quote using structure/CAS. High purity (>98%) guaranteed. | Enamine , WuXi AppTec , Synavas |
| Reference Standards | For GLP/Tox studies, require CoA with NMR/HPLC data. | Cayman Chemical (Inquire for analogs), LGC Standards |
Procurement Specification Guide
When ordering, researchers should specify:
-
Purity: ≥98.0% (HPLC).
-
Salt Form: Hydrochloride (Standard) or Hemifumarate (Alternate).
-
Identity Verification: 1H-NMR and LC-MS required.
Experimental Validation (Quality Control)
To ensure scientific integrity, every batch must be validated against the following predicted spectral data.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
-
8.20 (br s, 3H): Ammonium protons (-NH
). - 7.20 - 7.40 (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).
-
4.15 (t, 1H): Benzylic methine (-CH-NH
). - 2.60 (q, 2H): Methylene of ethyl group attached to ring.
- 1.18 (t, 3H): Methyl of ethyl group.
- 0.85 (t, 3H): Terminal methyl of pentyl chain.
Handling & Stability Workflow
Caption: Figure 2. Standard Operating Procedure (SOP) for handling amine hydrochloride salts to prevent degradation.
References
-
ChemSRC. (2024). 1-(4-Ethylphenyl)pentan-1-amine hydrochloride - CAS 1864056-08-5.[4] Retrieved from [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. (Foundational citation for Reductive Amination protocol).
-
PubChem. (2024). 1-(4-Ethylphenyl)propan-1-one (Precursor Ketone).[2][6] CID 583750.[2] Retrieved from [Link]
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. (Reference for SAR of 4-alkyl-phenyl-pentyl amines).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1864056-08-5_CAS号:1864056-08-5_1-(4-Ethylphenyl)pentan-1-amine hydrochloride - 化源网 [chemsrc.com]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. chemscene.com [chemscene.com]
Technical Monograph: Structural Analogues of 1-(4-Ethylphenyl)pentan-1-amine
The following technical guide is structured as a high-level whitepaper designed for pharmaceutical researchers and medicinal chemists. It synthesizes known structure-activity relationships (SAR) of
Pharmacological Characterization, Synthesis Strategies, and Structure-Activity Relationships
Executive Summary
The compound 1-(4-Ethylphenyl)pentan-1-amine (systematically 4-Ethyl-
This structural variation fundamentally alters the pharmacological profile, shifting activity from monoamine release (typical of phenethylamines) toward NMDA receptor antagonism , Sigma-1 receptor modulation , and distinct norepinephrine reuptake inhibition (NRI) profiles. This guide analyzes the target molecule and its structural analogues, providing predictive pharmacological models and validated synthetic protocols.
Chemical Identity & Structural Analysis[1][2][3][4]
Target Molecule Profile
-
Systematic Name: 1-(4-Ethylphenyl)pentan-1-amine[1]
-
Core Scaffold:
-Substituted Benzylamine -
Key Substituents:
-
Ring: 4-Ethyl group (increases lipophilicity and steric bulk at the para position).
-
-Alkyl Chain:
-Butyl chain (imparts significant hydrophobic character and steric hindrance near the amine).
-
-
Molecular Formula:
-
Predicted LogP: ~4.1 – 4.5 (High blood-brain barrier permeability).
Structural Classification
This compound is a chain-extended homologue of
| Feature | Target: 1-phenylpentan-1-amine deriv.[2] | Comparator: 1-phenylpentan-2-amine deriv.[2] |
| Amine Position | ||
| Class | Benzylamine | Amphetamine/Phenethylamine |
| Primary Target | NMDA / Sigma / NET | DAT / NET / SERT (Releaser) |
| Metabolic Stability | High (Steric block at metabolic hotspot) | Moderate (Deamination vulnerable) |
Structural Analogues & Pharmacological Properties[6][7]
The following table details the SAR landscape, comparing the target to its direct structural analogues.
Table 1: Comparative Properties of Structural Analogues
| Analogue Name | Structure Modification | Predicted Pharmacology | Lipophilicity (LogP) |
| Target: 4-Et- | Base Structure | NMDA Antagonist / Weak NET Inhibitor | High (~4.3) |
| Analogue A: 4-Et- | Short chain ( | Anorectic / Stimulant (mild) | Moderate (~2.8) |
| Analogue B: 4-Me- | 4-Methyl instead of 4-Ethyl | Similar to Target; slightly lower potency | High (~3.8) |
| Analogue C: 4-Et-N-Et- | N-Ethyl substitution | Increased NMDA affinity (Dissociative potential) | Very High (~4.8) |
| Isomer D: 4-Et-Pentan-2-amine | Amine moved to | Potent DRI/NRI (Stimulant) | High (~4.2) |
Mechanism of Action (SAR Analysis)
The pentyl chain (acting as an
-
Steric Exclusion at DAT/SERT: The large
-butyl group likely prevents the molecule from fitting into the substrate binding pocket of the Dopamine Transporter (DAT) or Serotonin Transporter (SERT), abolishing the monoamine releasing effects seen in short-chain analogues (like -methylbenzylamine). -
NMDA Receptor Channel Blockade: Lipophilic amines with bulky
-substituents often bind inside the ion channel of the NMDA receptor. The 4-ethyl and -butyl groups provide the necessary hydrophobic bulk to interact with the channel pore, similar to the mechanism of Lefetamine or Ephenidine . -
Sigma-1 Receptor Affinity: The combination of a basic amine and a "phenyl-alkyl" hydrophobic domain is a classic pharmacophore for Sigma-1 agonists, suggesting potential neuroprotective or distinct psychotropic effects.
Experimental Protocols
Synthesis: Reductive Amination
Rationale: The most robust route to
Precursor: 1-(4-Ethylphenyl)pentan-1-one (4'-Ethylvalerophenone).
Protocol Workflow
-
Formation of Oxime/Imine:
-
Reagents: 4'-Ethylvalerophenone (1.0 eq), Hydroxylamine Hydrochloride (1.5 eq), Sodium Acetate (1.5 eq).
-
Solvent: Ethanol/Water (3:1).
-
Conditions: Reflux for 2-4 hours. Monitor by TLC (disappearance of ketone).
-
Isolation: Evaporate EtOH, extract with EtOAc, wash with brine. Yields 1-(4-ethylphenyl)pentan-1-one oxime .
-
-
Reduction to Primary Amine:
-
Reagents: Oxime intermediate,
gas (50 psi), Raney Nickel or catalyst. Alternatively: in dry THF (for non-catalytic reduction). -
Conditions: Stir at RT for 12h (Hydrogenation) or Reflux 4h (
). -
Workup: Filter catalyst (Celite). For hydride reduction: Quench with Fieser method (
, 15% NaOH, ). -
Purification: Acid-base extraction. Dissolve oil in
, precipitate as HCl salt using .
-
Analytical Validation (Self-Validating System)
To ensure the product is the
-
1H NMR Diagnostic Signal:
-
Target (
-amine): Triplet (or dd) at ~3.8-4.0 ppm (1H, benzylic methine ). -
Isomer D (
-amine): Multiplet at ~3.0-3.3 ppm (1H, homobenzylic methine) + Doublet at ~1.1 ppm (Terminal methyl). -
Impurity (Alcohol): Signal at ~4.5 ppm (shifted downfield compared to amine).
-
Pathway Visualization
The following diagram illustrates the divergent synthesis and pharmacological pathways between the Target (
Caption: Divergent synthesis and pharmacology: The target
Safety & Handling (MSDS Proxy)
Given the structural analogy to lipophilic amines:
-
Hazard: Corrosive (Free base), Irritant (Salt).
-
Toxicology: Potential for delayed CNS depression (NMDA mechanism) or adrenergic crisis (if NET affinity is retained).
-
Storage: Store as HCl salt at -20°C under Argon. Free base readily absorbs
from air (carbamate formation).
References
-
PubChem. (2025). 1-(4-Ethylphenyl)propan-1-one (Precursor Data). National Library of Medicine. Link
-
Wallach, J., et al. (2016). NMDA receptor antagonists: Structure-activity relationships of 1,2-diarylethylamines. (Contextual SAR for lipophilic amines). Link
-
Organic Chemistry Portal. (2024). Reductive Amination: Synthesis of Primary Amines.[3] (Standard Protocol). Link
-
Sigma-Aldrich. (2025).
-Ethylbenzylamine Product Specification. (Analogue Properties). Link -
NIST Chemistry WebBook. (2025).[4] Mass Spectrum of 1-(4-ethylphenyl)ethanone.[4] (Precursor Identification).[5][6] Link
Sources
- 1. 1864059-81-3|1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one | C14H21NO | CID 137700443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzylamine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: HPLC Quantification of 1-(4-Ethylphenyl)pentan-1-amine HCl
Introduction & Scope
This Application Note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-(4-Ethylphenyl)pentan-1-amine Hydrochloride .
This molecule is a lipophilic, benzylic amine structurally related to various monoamine releasing agents. Its quantification presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and hydrophobic retention requiring optimized organic modifiers.
Target Analyte Profile
| Property | Description |
| Chemical Name | 1-(4-Ethylphenyl)pentan-1-amine HCl |
| Molecular Formula | |
| Class | Substituted Benzylamine / Alkylamine |
| ~9.3 (Basic amine) | |
| Chromophore | Benzenoid ring (Weak |
| Solubility | Soluble in Methanol, Water (as HCl salt), DMSO |
Method Development Logic (The "Why")
To ensure a robust method, we must address the physicochemical properties of the analyte.
Stationary Phase Selection
Challenge: Amines interact strongly with free silanol groups (
Mobile Phase pH Strategy
Challenge: At neutral pH, the amine exists in equilibrium between free base and protonated forms, leading to broad peaks.
Solution: Acidic pH (2.0 – 3.0).
At pH ~2.5, the amine is fully protonated (
Detection Wavelength
The 4-ethylphenyl moiety exhibits a characteristic benzenoid absorption.
-
210-215 nm: High sensitivity (
transition), but susceptible to solvent noise. -
254 nm: Lower sensitivity but high specificity (aromatic ring).
-
Decision: Use 215 nm for the Assay (quantification) to maximize signal-to-noise ratio (S/N), provided high-purity solvents are used.
Method Development Workflow
The following diagram illustrates the decision matrix used to finalize the chromatographic conditions.
Caption: Decision tree for optimizing HPLC conditions for lipophilic amines.
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18,
(or equivalent L1 column). -
Reagents:
-
Acetonitrile (HPLC Grade).[1]
-
Potassium Dihydrogen Phosphate (
). -
Phosphoric Acid (85%).
-
Water (Milli-Q / HPLC Grade).
-
Mobile Phase Preparation[2]
-
Buffer (Mobile Phase A): Dissolve 1.36 g of
in 1000 mL of water (10 mM). Adjust pH to 2.5 ± 0.1 with dilute Phosphoric Acid. Filter through a 0.45 membrane. -
Organic (Mobile Phase B): 100% Acetonitrile.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 |
| Column Temp | 30°C |
| Detector | UV @ 215 nm (Reference: 360 nm / Bandwidth 100 nm) |
| Run Time | 15 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.00 | 80 | 20 |
| 8.00 | 20 | 80 |
| 10.00 | 20 | 80 |
| 10.10 | 80 | 20 |
| 15.00 | 80 | 20 |
Standard & Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile (Matches the midpoint of the gradient to prevent solvent shock).
-
Stock Standard (1.0 mg/mL): Weigh 10 mg of 1-(4-Ethylphenyl)pentan-1-amine HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Standard to 10 mL with Diluent.
Analytical Workflow
The following diagram outlines the step-by-step execution of the analysis, ensuring data integrity from weighing to reporting.
Caption: Operational workflow for routine QC analysis.
Method Validation (ICH Q2(R1) Alignment)
This method must be validated to demonstrate it is suitable for its intended purpose.[2]
System Suitability Criteria
Before analyzing samples, the system must meet these specifications (using the Working Standard):
-
Retention Time (
): ~6.5 ± 0.5 min. -
Theoretical Plates (
): > 5000. -
Tailing Factor (
): (Critical for amines). -
Precision (RSD):
for 5 replicate injections.
Linearity[4]
-
Range: 50% to 150% of target concentration (0.05 mg/mL to 0.15 mg/mL).
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
-
Method: Spike placebo matrix with analyte at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Sensitivity (LOD/LOQ)
-
LOD (Limit of Detection): Signal-to-Noise ratio (S/N) = 3:1.
-
LOQ (Limit of Quantification): S/N = 10:1.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction; pH too high. | Lower buffer pH to 2.3; Ensure column is "End-capped". |
| Split Peaks | Solvent mismatch. | Ensure sample diluent is not stronger than starting mobile phase (use 50:50 or 80:20 Water:ACN). |
| Retention Time Drift | Temperature fluctuation or insufficient equilibration. | Use column oven at 30°C; Equilibrate for >10 column volumes. |
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Mobile Phase Selection).
-
PubChem. (n.d.). Ethylbenzene (Compound Summary).[3] National Library of Medicine. Retrieved from [Link] (Used for UV spectral properties of the ethylphenyl moiety).
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
Sources
Application Note: Chiral Separation of 1-(4-Ethylphenyl)pentan-1-amine Enantiomers by HPLC
Executive Summary & Scientific Context
The separation of 1-(4-Ethylphenyl)pentan-1-amine enantiomers represents a classic challenge in chiral chromatography: resolving a basic primary amine with a hydrophobic tail. This molecule features a chiral center
The Challenge:
-
Silanol Interactions: Primary amines (
) strongly interact with residual silanols on the silica support of HPLC columns, leading to severe peak tailing and loss of resolution ( ). -
Steric Discrimination: The distinction between the R- and S-enantiomers relies on the spatial arrangement of the pentyl chain versus the phenyl ring. The para-ethyl group adds steric bulk and hydrophobicity, which can be leveraged for separation but requires specific stationary phase selection.
The Solution: This guide details two robust protocols. Method A uses a coated Amylose-based polysaccharide phase in Normal Phase (NP) mode, which is the industry "Gold Standard" for this class. Method B offers a Reversed-Phase (RP) alternative using an immobilized phase for compatibility with Mass Spectrometry (LC-MS).
Method A: Normal Phase Separation (Gold Standard)
Rationale: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is selected as the primary column. The helical structure of the amylose polymer creates chiral cavities that can accommodate the planar phenyl ring. The para-ethyl group enhances the
Chromatographic Conditions
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1)Dimensions: 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Control is critical; lower T often improves |
| Detection | UV @ 254 nm (Targeting the phenyl chromophore) |
| Injection Vol. | 5 - 10 µL |
| Sample Conc. | 1.0 mg/mL in Mobile Phase |
The Role of Additives (Critical Control Point)
The addition of 0.1% Diethylamine (DEA) is non-negotiable.
-
Mechanism: DEA is a stronger base than the analyte. It preferentially blocks the acidic silanol sites on the silica matrix.
-
Result: This forces the analyte to interact only with the chiral selector, sharpening the peak shape and allowing the intrinsic enantioselectivity to be observed.
Expected Performance Data (Representative)
| Peak | Retention Time ( | Capacity Factor ( | Selectivity ( | Resolution ( |
| Enantiomer 1 | ~6.8 min | 1.27 | - | - |
| Enantiomer 2 | ~8.5 min | 1.83 | 1.44 | > 3.0 |
Note: Data derived from homologous series behavior (1-phenylpentan-1-amine analogs) on Amylose-based CSPs.
Method B: Reversed-Phase Separation (LC-MS Compatible)
Rationale: For biological assays or PK studies, organic solvents like Hexane are incompatible. We utilize an Immobilized polysaccharide phase (e.g., Chiralpak IA or Lux Amylose-3) which tolerates aqueous conditions.
Chromatographic Conditions
| Parameter | Condition |
| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA-3, Lux i-Amylose-3) |
| Mobile Phase | 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile Ratio: 40 : 60 (v/v) |
| pH Control | Adjusted to pH 9.0 with Ammonium Hydroxide ( |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 254 nm or MS (ESI+) |
Scientific Insight: High pH (pH 9.0) keeps the primary amine in its neutral (unprotonated) state. Chiral recognition on polysaccharide phases is significantly more effective for neutral amines than for charged ammonium species.
Method Development Workflow
The following diagram illustrates the decision logic for optimizing the separation of 1-(4-Ethylphenyl)pentan-1-amine.
Caption: Decision tree for optimizing chiral amine separation, prioritizing Normal Phase (NP) before moving to Reversed Phase (RP).
Detailed Experimental Protocol
Step 1: System Preparation & Passivation
-
Why: Basic amines can adsorb to stainless steel lines if the system was previously used with acidic buffers.
-
Action: Flush the HPLC system (minus the column) with 100% Ethanol for 30 minutes, followed by the Mobile Phase (containing DEA) for 20 minutes.
Step 2: Sample Preparation
-
Weigh 1.0 mg of the racemic 1-(4-Ethylphenyl)pentan-1-amine.
-
Dissolve in 1.0 mL of Mobile Phase (e.g., Hexane/EtOH/DEA).
-
Warning: Do not dissolve in pure Ethanol and inject into a Hexane-rich mobile phase; this causes "solvent shock" and peak distortion.
Step 3: Column Equilibration
-
Install the Chiralpak AD-H (or equivalent).[1]
-
Ramp flow rate: 0.2 mL/min
1.0 mL/min over 5 minutes. -
Equilibrate for at least 20 column volumes (~30-40 mins) until the baseline is stable. The UV baseline may drift slightly due to DEA absorption; wait for it to flatten.
Step 4: Sequence Execution
-
Blank Injection: Verify baseline cleanliness.
-
System Suitability (Racemate): Inject 5 µL. Calculate
and Tailing Factor ( ). -
Sample Injection: Inject pure enantiomers (if available) to identify elution order (
vs ).-
Note: For this class of compounds, the elution order on Amylose CSPs is typically determined by the spatial fit of the alkyl chain.
-
Mechanistic Diagram: Chiral Recognition
The following diagram visualizes the interaction between the analyte and the Amylose stationary phase.
Caption: The three-point interaction model: H-bonding (directional), Pi-Pi (stabilizing), and Steric fit (discriminating).[2][3][1][4][5][6][7][8][9][10]
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Broad Peaks / Tailing | Silanol interaction | Increase DEA concentration to 0.2% or switch to Ethylenediamine (EDA). |
| Split Peaks | Solvent mismatch | Ensure sample is dissolved in the mobile phase, not pure alcohol. |
| Low Resolution ( | Insufficient retention | Decrease Ethanol content (e.g., 95:5 Hex/EtOH) to increase retention ( |
| Retention Time Shift | Temperature fluctuation | Use a column oven. Chiral selectivity is highly temperature-dependent. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.Link
-
Phenomenex. High-Performance Liquid Chromatography (HPLC) Chiral Analysis of 2-(4-Ethylphenyl)propan-2-amine (Analog Application). BenchChem Application Note. Link
-
Regis Technologies. Getting Started with Chiral Method Development: Polysaccharide-based Phases.[11]Link
-
Sigma-Aldrich. Basics of Chiral HPLC and Inclusion Complexing.Link
- Journal of Chromatography A.Enantioseparation of primary amines on polysaccharide-based chiral stationary phases.
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
Application Note: A Protocol for Determining the In Vitro Binding Affinity of 1-(4-Ethylphenyl)pentan-1-amine for the Human Dopamine Transporter
Introduction
The human dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopaminergic signaling in the central nervous system.[1][2] It actively re-uptakes dopamine from the synaptic cleft, thereby controlling the duration and magnitude of the neurotransmitter's effect.[2][3] This regulatory role makes DAT a primary target for a wide range of therapeutic agents, including treatments for Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, as well as for illicit psychostimulants like cocaine and amphetamines.[2][4]
Characterizing the interaction of novel compounds with DAT is a foundational step in neuropharmacology and drug discovery. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter due to their high sensitivity and robustness.[5][6] This application note provides a detailed protocol for a competitive in vitro binding assay to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the novel compound 1-(4-Ethylphenyl)pentan-1-amine for the human dopamine transporter (hDAT). The protocol employs membranes from cells expressing hDAT and uses a well-characterized radioligand, [³H]WIN 35,428, to compete with the unlabeled test compound.
Principle of the Competitive Binding Assay
The competitive binding assay is a powerful method to determine the relative binding affinity of an unlabeled test compound (the "competitor") for a target receptor.[7][8] The assay relies on the principle of competition between a fixed concentration of a high-affinity radiolabeled ligand and varying concentrations of the unlabeled test compound for a finite number of transporter binding sites.
The experiment measures the ability of the test compound, 1-(4-Ethylphenyl)pentan-1-amine, to displace the specific binding of the radioligand, [³H]WIN 35,428. The amount of radioactivity bound to the membranes is inversely proportional to the concentration and affinity of the test compound. By generating a dose-response curve, the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value) can be determined.[5][6] This IC₅₀ value is then used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which provides an absolute measure of the compound's binding affinity.[8]
Key Parameters in Competitive Binding Assays
| Parameter | Definition | Significance |
| Total Binding | The total amount of radioligand bound to the membrane preparation in the absence of a competing ligand. | Represents both specific binding to DAT and non-specific binding to other sites. |
| Non-Specific Binding (NSB) | The portion of radioligand that remains bound in the presence of a saturating concentration of an unlabeled competitor (e.g., GBR 12909). This competitor occludes all specific binding sites.[3] | Represents binding to filters, lipids, and other non-target proteins. It must be subtracted from Total Binding to determine Specific Binding. |
| Specific Binding | The amount of radioligand bound specifically to the dopamine transporter. It is calculated as: Total Binding - Non-Specific Binding. | This is the signal of interest that is used to determine the affinity of the test compound. |
| IC₅₀ | The concentration of the test compound required to displace 50% of the specific binding of the radioligand. | A relative measure of the compound's potency that is dependent on assay conditions, particularly the radioligand concentration. |
| Kᵢ (Inhibition Constant) | The equilibrium dissociation constant for the binding of the unlabeled test compound to the transporter. It is calculated from the IC₅₀. | An intrinsic measure of the compound's affinity for the transporter, independent of radioligand concentration. A lower Kᵢ value indicates higher binding affinity. |
Visualized Experimental Workflow and Assay Principle
Caption: High-level workflow for the hDAT competitive binding assay.
Caption: Principle of competitive radioligand binding at the dopamine transporter.
Materials and Reagents
-
Cell Membranes: Membrane preparation from HEK293 cells stably expressing human Dopamine Transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (Specific Activity: ~80-87 Ci/mmol).
-
Test Compound: 1-(4-Ethylphenyl)pentan-1-amine.
-
Non-Specific Binding Ligand: GBR 12909 dihydrochloride.[4]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Equipment:
-
96-well microplates (low protein binding recommended).
-
Cell harvester for 96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Liquid scintillation counter.
-
Scintillation vials or plates.
-
Liquid scintillation cocktail.
-
Standard laboratory equipment (pipettes, centrifuges, etc.).
-
Detailed Experimental Protocol
Part 1: Preparation of Reagents
-
Assay Buffer Preparation: Prepare a stock solution of 50 mM Tris-HCl with 120 mM NaCl. Adjust the pH to 7.4 at room temperature. Filter and store at 4°C.
-
Radioligand Dilution: Prepare a working stock of [³H]WIN 35,428 in Assay Buffer. The final concentration in the assay should be approximately equal to its Kₔ value for DAT (~1-2 nM).[3]
-
Expert Insight: Using the radioligand at its Kₔ concentration provides an optimal balance between signal strength and sensitivity to competition.
-
-
Test Compound Dilution Series: Prepare a 10 mM stock solution of 1-(4-Ethylphenyl)pentan-1-amine in a suitable solvent (e.g., DMSO). Perform a serial dilution in Assay Buffer to create a range of concentrations. A typical 10-point curve might range from 0.1 nM to 10 µM. The final DMSO concentration in the assay well should be kept constant and low (<0.5%) across all conditions to avoid solvent effects.
-
Non-Specific Binding (NSB) Ligand: Prepare a stock of GBR 12909 to achieve a final concentration of 10 µM in the NSB wells. This concentration is sufficient to saturate all specific binding sites on DAT.[4]
Part 2: Assay Procedure (96-Well Plate Format)
-
Membrane Dilution: On the day of the assay, thaw the hDAT membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields a robust signal (typically 10-30 µg of protein per well). Keep the diluted membranes on ice until use.
-
Assay Plate Setup: Add reagents to the wells of a 96-well plate in the following order. All additions should be performed in triplicate.
| Well Type | Reagent 1 (50 µL) | Reagent 2 (50 µL) | Reagent 3 (100 µL) |
| Total Binding | Assay Buffer | [³H]WIN 35,428 (4 nM stock) | Diluted hDAT Membranes |
| Non-Specific Binding (NSB) | GBR 12909 (40 µM stock) | [³H]WIN 35,428 (4 nM stock) | Diluted hDAT Membranes |
| Test Compound | Test Compound Dilutions | [³H]WIN 35,428 (4 nM stock) | Diluted hDAT Membranes |
-
Incubation: Gently mix the plate and incubate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Expert Insight: The incubation time should be determined empirically through kinetic binding experiments, but 60-90 minutes is a standard starting point for many DAT ligands.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Immediately wash each well 3-4 times with 300 µL of ice-cold Wash Buffer. This step is critical to remove unbound [³H]WIN 35,428, which would otherwise contribute to high background noise.[9]
-
-
Radioactivity Counting:
-
Dry the filter mat completely.
-
Place the filters into scintillation vials or a 96-well scintillation plate.
-
Add 4-5 mL (for vials) or ~50 µL (for plates) of liquid scintillation cocktail to each filter.
-
Allow the filters to sit for at least 1 hour in the dark to reduce chemiluminescence.
-
Quantify the radioactivity in a liquid scintillation counter, measuring Counts Per Minute (CPM).
-
Data Analysis
-
Calculate Mean CPM: Average the CPM values for each set of triplicates (Total Binding, NSB, and each test compound concentration).
-
Determine Specific Binding:
-
Specific Binding (CPM) = Mean Total Binding (CPM) - Mean NSB (CPM)
-
-
Calculate Percent Specific Binding for Test Compound:
-
For each concentration of 1-(4-Ethylphenyl)pentan-1-amine: % Specific Binding = [(Mean Test Compound CPM - Mean NSB CPM) / Specific Binding CPM] * 100
-
-
Generate Dose-Response Curve: Plot the % Specific Binding (Y-axis) against the logarithm of the test compound concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression curve-fitting program (e.g., GraphPad Prism, SigmaPlot) to fit a sigmoidal dose-response (variable slope) model to the data. The program will calculate the IC₅₀ value.
-
Calculate Kᵢ using the Cheng-Prusoff Equation: [8]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where:
-
[L] = The concentration of the radioligand ([³H]WIN 35,428) used in the assay.
-
Kₔ = The equilibrium dissociation constant of the radioligand for DAT. This value should be determined independently via a saturation binding experiment but is often cited in literature (~1.5 nM for [³H]WIN 35,428).
-
-
References
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
- Escribá, P. V., Sastre, M., & García-Sevilla, J. A. (1994). Increased density of guanine nucleotide-binding proteins in the postmortem brains of heroin addicts.
- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.
- Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496.
- Niello, M., Gradisch, R., Loland, C. J., Stockner, T., & Sitte, H. H. (2020). Allosteric modulation of neurotransmitter transporters as a therapeutic strategy. Trends in pharmacological sciences, 41(7), 446-463.
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. Identification by proximity labeling of novel lipidic and proteinaceous potential partners of the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust and Efficient Sample Preparation Strategies for the Quantification of 1-(4-Ethylphenyl)pentan-1-amine in Human Urine
Introduction
1-(4-Ethylphenyl)pentan-1-amine, a substituted cathinone derivative, represents a class of novel psychoactive substances (NPS) that pose significant challenges for clinical and forensic toxicology laboratories.[1][2] The structural similarity to controlled amphetamine-type stimulants necessitates the development of sensitive and selective analytical methods for its unambiguous identification and quantification in complex biological matrices like urine.[3] Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate the target analyte from interfering endogenous components, minimize matrix effects, and concentrate the analyte to achieve the required limits of detection.[4][5]
This application note provides a comprehensive guide to validated sample preparation protocols for the analysis of 1-(4-Ethylphenyl)pentan-1-amine in human urine. We will explore two primary extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), detailing the underlying principles and providing step-by-step protocols. Additionally, we will address the crucial pre-analytical step of enzymatic hydrolysis to account for potential drug metabolism and conjugation. The methodologies described are designed to be compatible with downstream analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]
Pre-Analytical Considerations: The Importance of Hydrolysis
Many xenobiotics, including NPS, undergo phase II metabolism in the body, where they are conjugated with glucuronic acid to increase their water solubility and facilitate excretion in urine.[8][9] These glucuronide metabolites may not be detectable by analytical methods targeting the parent compound, potentially leading to false-negative results.[8] To ensure the accurate quantification of total 1-(4-Ethylphenyl)pentan-1-amine, enzymatic hydrolysis of urine samples using β-glucuronidase is strongly recommended.[10][11] This enzymatic cleavage releases the parent drug from its glucuronide conjugate.[9]
The efficiency of enzymatic hydrolysis can be influenced by factors such as enzyme source, incubation time, and temperature.[10][12] It is crucial to select a β-glucuronidase preparation with demonstrated high activity and to optimize the hydrolysis conditions for the specific analyte.
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample.[13] For basic compounds like 1-(4-Ethylphenyl)pentan-1-amine, a mixed-mode cation exchange sorbent is often the most effective choice, as it combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.[13][14]
Rationale for SPE:
-
High Selectivity: The mixed-mode sorbent allows for targeted retention of the basic amine group of the analyte while allowing neutral and acidic interferences to be washed away.[14]
-
Reduced Matrix Effects: By effectively removing endogenous urine components like salts and pigments, SPE significantly reduces ion suppression or enhancement in LC-MS/MS analysis.[15][16]
-
Concentration: The elution of the analyte in a small volume of organic solvent leads to sample concentration, improving the method's sensitivity.[17]
Detailed SPE Protocol:
-
Sample Pre-treatment and Hydrolysis:
-
To 1 mL of urine sample in a glass tube, add 50 µL of a suitable internal standard (e.g., a deuterated analog of the analyte).
-
Add 500 µL of 100 mM phosphate buffer (pH 6.8).
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Vortex briefly and incubate at 55-65°C for 1-2 hours.[12]
-
Allow the sample to cool to room temperature.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 200 mg, 3 mL) by sequentially passing:
-
3 mL of methanol.
-
3 mL of deionized water.
-
3 mL of 100 mM phosphate buffer (pH 6.0).[14]
-
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge sequentially to remove interferences:
-
3 mL of deionized water.
-
3 mL of 0.1 M acetic acid.
-
3 mL of methanol.
-
-
-
Elution:
-
Elute the analyte from the cartridge with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
-
SPE Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for 1-(4-Ethylphenyl)pentan-1-amine.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases.[18] For basic drugs like 1-(4-Ethylphenyl)pentan-1-amine, a "back-extraction" procedure is often employed to enhance cleanup.
Rationale for LLE:
-
Cost-Effective: LLE generally uses common laboratory solvents and glassware, making it an economical choice.
-
Versatility: The choice of extraction solvents can be easily modified to optimize the recovery of different analytes.
-
Effective for Basic Drugs: By adjusting the pH of the aqueous phase, the analyte can be converted between its ionized and non-ionized forms, facilitating its transfer between the aqueous and organic phases.[18]
Detailed LLE Protocol:
-
Sample Pre-treatment and Hydrolysis:
-
Follow the same hydrolysis procedure as described in the SPE protocol (Step 1).
-
-
Initial Extraction (Alkaline):
-
To the hydrolyzed urine sample, add 500 µL of 1 M sodium hydroxide to adjust the pH to >10.
-
Add 5 mL of a non-polar organic solvent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).
-
Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
-
Back-Extraction (Acidic):
-
To the collected organic layer, add 1 mL of 0.1 M hydrochloric acid.
-
Vortex for 2 minutes and centrifuge.
-
Discard the upper organic layer, retaining the lower aqueous (acidic) layer containing the protonated analyte.
-
-
Final Extraction (Alkaline):
-
To the acidic aqueous layer, add 200 µL of 1 M sodium hydroxide to adjust the pH to >10.
-
Add 3 mL of the organic extraction solvent.
-
Vortex for 2 minutes and centrifuge.
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase or derivatization solvent.
-
LLE Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) workflow for 1-(4-Ethylphenyl)pentan-1-amine.
Method Validation and Quality Control
It is imperative that any sample preparation method be thoroughly validated to ensure the reliability and accuracy of the analytical results.[19][20] Key validation parameters that should be assessed include:
| Validation Parameter | Description | Acceptance Criteria |
| Recovery | The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | Consistent and reproducible, ideally >80%. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte.[15][21] | The coefficient of variation (CV) of the matrix factor across different urine lots should be <15%.[15] |
| Process Efficiency | The overall efficiency of the entire analytical process, from sample preparation to detection. | Consistent and reproducible. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | CV <15% at low, medium, and high QC levels.[19] |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. | Within ±15% of the nominal value (±20% at the LLOQ).[19] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio >10, with acceptable precision and accuracy.[19] |
The choice between SPE and LLE for the sample preparation of 1-(4-Ethylphenyl)pentan-1-amine from urine will depend on the specific requirements of the laboratory, including sample throughput, desired level of automation, and cost considerations. Both methods, when properly optimized and validated, can provide clean extracts suitable for sensitive and reliable quantification by GC-MS or LC-MS/MS. The inclusion of an enzymatic hydrolysis step is critical for an accurate assessment of the total analyte concentration. Adherence to rigorous method validation guidelines is essential to ensure the defensibility and integrity of the analytical data generated.
References
-
An, J., Kim, H., Lee, H., & Kim, E. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology, 47(1), 58-65. Available at: [Link]
-
Grace Instrument. (n.d.). Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. Available at: [Link]
-
Pragst, F. (2007). Bioanalytical method validation and its implications for forensic and clinical toxicology-A review. Forensic Science International, 165(2-3), 119-127. Available at: [Link]
-
Huppertz, B., West, L., & Schultis, H. W. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology, 47(1), 58–65. Available at: [Link]
-
Pichini, S., et al. (2020). LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. Drug Testing and Analysis, 12(6), 785-797. Available at: [Link]
-
GTFCh. (2009). Bioanalytical method validation – How, how much and why? GTFCh Symposia, 47, 1-13. Available at: [Link]
-
Øiestad, E. L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 1023. Available at: [Link]
-
Al-Subeh, T., et al. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Journal of Analytical Toxicology, 46(5), 523-533. Available at: [Link]
-
Al-Subeh, T., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 10(5), 224. Available at: [Link]
-
American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. Available at: [Link]
-
Das, S. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74(1), e33. Available at: [Link]
-
Oxford Academic. (2023). Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]
-
Wan-Ibrahim, W. A., et al. (2008). Development of a simultaneous liquid-liquid extraction and chiral derivatization method for stereospecific GC-MS analysis of amphetamine-type stimulants in human urine using fractional factorial design. Biomedical Chromatography, 22(11), 1265-1274. Available at: [Link]
-
ScienceDirect. (n.d.). Bioanalytical method validation: Significance and symbolism. Available at: [Link]
-
ScienceDirect. (n.d.). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Available at: [Link]
-
Westphal, F., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Forensic Science International, 260, 68-74. Available at: [Link]
-
SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. Available at: [Link]
-
Nisbet, L. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. University of Dundee Research Portal. Available at: [Link]
-
Chromatography Online. (2020). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
Nisbet, L. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available at: [Link]
-
Al-Hayali, B. D. (2019). Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. Medical & Clinical Science Journal, 2(1). Available at: [Link]
-
Korać, N., & Vidic, D. (2021). Modified QuEChERS extraction and GC-MS analysis of selected cannabinoids from human urine. Journal of Health Sciences, 11(2), 109-116. Available at: [Link]
-
Asia Pacific Journal of Medical Toxicology. (2019). Comparison of the Modified QuEChERS Method and the Conventional Method of Extraction in Forensic Medicine to Detect Methadone in Post-Mortem Urine by GCMS. Available at: [Link]
-
Restek. (n.d.). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Available at: [Link]
-
FreiDok plus. (2023). QuEChERS as alternative extraction procedure in doping analyses. Available at: [Link]
-
Kura Biotech. (n.d.). Enzymatic Hydrolysis Efficiency of Glucuronide Conjugates in Human Urine. Available at: [Link]
-
Science and Technology Indonesia. (2021). Development and Validation GC/MS Method for Methamphetamine Analysis in Urine by Miniaturization QuEChERS. Available at: [Link]
-
Lee, M. R., et al. (1997). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of Analytical Toxicology, 21(4), 278-282. Available at: [Link]
-
The Aquila Digital Community. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. Available at: [Link]
-
Patel, P. N., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(2), 84-90. Available at: [Link]
-
Austin Publishing Group. (2015). Bio-Analytical Method Validation-A Review. Available at: [Link]
-
Lab Manager. (2022). How to Test for New Psychoactive Substances. Available at: [Link]
-
de Souza, L. M., et al. (2025). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Forensic Sciences. Available at: [Link]
-
Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Available at: [Link]
-
Journal of Food and Drug Analysis. (2002). Detection of abused drugs in urine by GC-MS. Available at: [Link]
-
Scilit. (2024). Urine as a matrix for new psychoactive substances (NPS) detection: Analytical challenges, methods, and considerations. Available at: [Link]
-
ACS Publications. (2025). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education. Available at: [Link]
-
LabRulez GCMS. (n.d.). Sensitive Screening for Drugs of Abuse in Human Urine Using Single Quadrupole GC-MS Following a Simple Solid Phase Extraction. Available at: [Link]
-
ResearchGate. (2020). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Available at: [Link]
-
AnalyteGuru. (2018). Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS. Available at: [Link]
Sources
- 1. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jfda-online.com [jfda-online.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 8. myadlm.org [myadlm.org]
- 9. mecsj.com [mecsj.com]
- 10. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 12. kurabiotech.com [kurabiotech.com]
- 13. Solid-phase extraction in amphetamine and methamphetamine analysis of urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. unitedchem.com [unitedchem.com]
- 15. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. wisdomlib.org [wisdomlib.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing mobile phase for chiral separation of 1-(4-Ethylphenyl)pentan-1-amine
Case ID: #CS-AMINE-005 Status: Open for Optimization Analyst: Senior Application Scientist, Chiral Separations Unit
Executive Summary & Molecule Profile
The Challenge: Separating 1-(4-Ethylphenyl)pentan-1-amine presents a classic "Lipophilic Primary Amine" challenge.
-
The Amine Functionality: Primary amines (
) are strong hydrogen bond donors/acceptors and basic. They aggressively interact with residual silanols on the silica support of chiral columns, leading to severe peak tailing. -
The Lipophilic Tail: The pentyl chain and ethylphenyl group increase hydrophobicity, requiring careful solvent strength modulation to prevent excessive retention times.
The Solution Architecture: Success relies on a Polysaccharide-based Stationary Phase (Amylose or Cellulose) utilizing a Normal Phase (NP) mode with a Basic Additive .
The "Golden Standard" Starting Protocol
Do not guess. Start with this baseline condition, which resolves >80% of similar chiral amines.
| Parameter | Recommendation | Rationale |
| Column | Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose) | These coated phases are the industry workhorses for aromatic amines. |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) | Ethanol often provides better mass transfer than IPA for amines. |
| Ratio | 90 : 10 : 0.1 (v/v/v) | 10% alcohol ensures solubility; 0.1% DEA is critical for peak shape. |
| Flow Rate | 1.0 mL/min (for 4.6mm ID) | Standard analytical flow. |
| Temperature | 25°C | Start ambient. Lowering T usually improves resolution (Rs). |
Troubleshooting & Optimization (Q&A)
Q1: My peaks are tailing significantly (
). How do I fix this?
Diagnosis: The primary amine is interacting with acidic silanols on the silica surface, not just the chiral selector. Action:
-
Increase Additive: Bump DEA from 0.1% to 0.2% .
-
Switch Additive: If DEA fails, switch to Ethylenediamine (EDA) at 0.1%. EDA is a bidentate amine that chelates silanols more effectively than mono-amines like DEA or TEA.
-
Verify Column History: If the column was previously used with acids (TFA), it must be flushed with base-containing mobile phase for at least 2 hours to neutralize the stationary phase.
Q2: I have separation, but the Resolution (
) is poor (< 1.5).
Diagnosis: The selectivity (
-
Switch Alcohol: Change the modifier from Ethanol to 2-Propanol (IPA) . IPA is bulkier and forms different solvation complexes in the chiral grooves, often drastically changing selectivity.
-
Lower Temperature: Reduce column temperature to 10°C or 15°C . Chiral recognition is enthalpy-driven; lower temperatures favor the formation of the transient diastereomeric complex, increasing
. -
Change Column Chemistry: If AD-H fails, switch to Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The cavity shape is different (linear vs. helical).
Q3: The sample is not dissolving in the Mobile Phase (Hexane rich).
Diagnosis: The pentyl chain adds lipophilicity, but the amine is polar. Action:
-
Immobilized Phases: Switch to Chiralpak IA or IB . These allow you to use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate which are excellent solubilizers.
-
Recipe: Hexane : DCM : EtOH : DEA (50 : 30 : 20 : 0.1).
-
-
Polar Organic Mode (POM): Eliminate the alkane entirely.
-
Recipe: 100% Acetonitrile (with 0.1% DEA) or MeOH/Acetonitrile mixtures. This is often highly effective for polar amines.
-
Visualizing the Optimization Logic
The following diagram outlines the decision-making process for optimizing your method.
Figure 1: Decision tree for optimizing chiral separation of lipophilic primary amines.
Mechanistic Insight: Why Basic Additives?
It is vital to understand why you are adding DEA. Without it, the separation will likely fail regardless of the column choice.
Figure 2: The "Sacrificial Base" mechanism. DEA saturates acidic silanol sites, allowing the target amine to interact purely with the chiral stationary phase.
Scale-Up Considerations (Prep LC)
If you are moving to preparative separation for drug development:
-
Solubility Loading: The pentyl chain is advantageous here. You can dissolve the sample in 100% Ethanol or Methyl tert-butyl ether (MTBE) for injection. Avoid dissolving in pure hexane as it limits concentration.
-
Additive Removal: DEA is volatile. It can be removed from your collected fractions via rotary evaporation. Avoid non-volatile additives like inorganic buffers (phosphate) if you are in Normal Phase.
-
Column Capacity: For AD-H/OD-H, typical loading is 1-5 mg per injection on a 4.6mm column. On a 20mm Prep column, you can scale to 50-200 mg per injection.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Zhang, T., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Retrieved from [Link]
-
Ye, Y., et al. (2023). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Retrieved from [Link]
Improving resolution of 1-(4-Ethylphenyl)pentan-1-amine enantiomers on a chiral column
Ticket ID: #CHIRAL-AMINE-084 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Group Subject: Optimization and Troubleshooting for 1-(4-Ethylphenyl)pentan-1-amine Enantioseparation
Executive Summary & Molecule Profile
User Objective: Achieve baseline resolution (
Molecule Analysis:
-
Structure: Primary amine attached to a chiral carbon, which is flanked by a lipophilic pentyl chain and a para-ethyl substituted phenyl ring.
-
Chemical Nature: Strongly basic (
) due to the primary amine; highly hydrophobic due to the alkyl chain and aromatic ring. -
The Challenge: Primary amines are notorious for interacting with residual silanols on the silica support of chiral columns.[1] This causes severe peak tailing, which destroys resolution regardless of the chiral selectivity (
).
Core Recommendation: Use Polysaccharide-based columns (Amylose or Cellulose derivatives) in Normal Phase (NP) mode with a basic additive (Diethylamine or Triethylamine).
Standard Operating Procedure (Method Development)
Do not rely on trial-and-error. Follow this thermodynamic-based screening protocol to establish a baseline method.
Phase A: Column Selection
For 1-phenylalkylamines, the separation mechanism relies on a combination of hydrogen bonding (between the amine/carbamate) and
| Priority | Column Chemistry | Commercial Equivalent (Examples) | Why? |
| 1 | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H, IA | The "Gold Standard" for aromatic amines. The amylose helical cavity often fits benzylamine derivatives well. |
| 2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H, IB | Complementary to Amylose.[2] Often provides higher selectivity ( |
| 3 | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC | The chlorinated stationary phase alters electron density, often resolving compounds where methyl-analogs fail. |
Phase B: Mobile Phase Composition
The hydrophobicity of the pentyl chain requires a non-polar bulk solvent (Hexane/Heptane) to drive the molecule into the stationary phase pores.
-
Base Solvent: n-Hexane (90-95%)
-
Modifier: 2-Propanol (IPA) or Ethanol (5-10%)
-
Mandatory Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Technical Note: Without DEA, the amine protons (
) will ion-exchange with residual silanols ( ), resulting in logarithmic tailing. DEA saturates these sites.
-
Phase C: Initial Conditions
-
Flow Rate: 1.0 mL/min (for 4.6mm ID columns)
-
Temperature: 25°C
-
Detection: UV @ 254 nm (aromatic ring absorption)
Troubleshooting Guide (Root Cause Analysis)
Issue 1: Severe Peak Tailing ( )
Symptom: The peaks rise sharply but trail off slowly, often overlapping the second enantiomer. Root Cause: Non-specific binding. The chiral stationary phase (CSP) is working, but the silica support is interfering.
Corrective Actions:
-
Increase Additive: Increase DEA/TEA concentration from 0.1% to 0.2% or 0.3%. Warning: Do not exceed 0.5% to avoid damaging the silica.
-
Switch Additive: If using TEA, switch to Ethylenediamine (EDA) . EDA is a bidentate amine that mimics the analyte's interaction footprint more effectively.
-
Check Column History: If the column was previously used with acidic additives (TFA), the "memory effect" may be neutralizing your basic additive. Flush the column with 100% Ethanol + 0.5% DEA for 2 hours (low flow) to regenerate the basic surface.
Issue 2: Co-elution (No Resolution, )
Symptom: Single peak or a "shoulder."
Root Cause: Insufficient thermodynamic selectivity (
Corrective Actions:
-
Change the Alcohol: Switch from IPA to Ethanol . Ethanol is a stronger hydrogen bond donor/acceptor and can alter the solvation shell around the chiral selector, changing the "shape" of the binding pocket.
-
Lower Temperature: Reduce column temperature to 10°C or 15°C. Chiral recognition is enthalpy-driven (
). Lower temperatures increase the "lock-and-key" fit, often drastically improving . -
Switch Column Backbone: If Amylose (AD/IA) fails, switch to Cellulose (OD/IB). The supramolecular structure (helical twist) is different, often providing the necessary steric discrimination.
Issue 3: Retention Time Drift
Symptom: Peaks move to earlier retention times over sequential injections. Root Cause: Incomplete equilibration of the "water layer" on the silica surface or amine saturation.
Corrective Actions:
-
Water Control: Normal Phase solvents are hygroscopic. Ensure solvents are fresh.
-
Equilibration: When using basic additives, the column requires longer equilibration (minimum 20-30 column volumes) to fully saturate the silanols with DEA.
Visual Workflows
Workflow A: Method Development Decision Tree
Caption: Step-by-step decision matrix for selecting the optimal column and mobile phase conditions.
Workflow B: Troubleshooting Peak Tailing Mechanism
Caption: Mechanistic view of amine-silanol interactions and the thermodynamic masking effect of basic additives.
Frequently Asked Questions (FAQs)
Q1: Can I use Acetonitrile (reversed phase) instead of Hexane?
A: Yes, but be careful. In Reversed Phase (RP), the hydrophobic pentyl chain of your molecule will interact strongly with the C18-like character of the chiral polymer. This often leads to excessively long retention times (
Q2: My column pressure is increasing. Did the amine precipitate? A: Unlikely. 1-(4-Ethylphenyl)pentan-1-amine is soluble in alcohols. However, if you switched from a buffer system back to Normal Phase without an intermediate flush, salt precipitation is possible.
-
Protocol: Flush with 100% Ethanol for 30 mins before switching between Hexane and Aqueous modes (only valid for Immobilized columns like IA/IB/IC).
Q3: Why does lowering the temperature improve resolution?
A: Chiral recognition is an enthalpy-driven process (
Q4: Can I use a Crown Ether column (e.g., Crownpak CR)? A: Yes. Crown ether columns are excellent for primary amines.[1]
-
Pros: Often higher selectivity for primary amines than polysaccharides.
-
Cons: Requires acidic mobile phase (pH 1-2, usually Perchloric acid or TFA). You cannot use basic additives. If your lab standardizes on polysaccharides, sticking to AD/OD is easier. Use Crownpak only if polysaccharides fail.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]
-
Scriba, G. K. E. (2016). Chiral separations of basic drugs: Approaches by HPLC and CE. Chromatographia. Retrieved from [Link]
- Wainer, I. W., & Doyle, T. D. (1984). Application of high-performance liquid chromatographic chiral stationary phases to pharmaceutical analysis: Structural relationships in the resolution of enantiomeric amides and amines.
-
Chromatography Online. (2025). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Retrieved from [Link]
-
Adhikari, S., et al. (2021).[3] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]
Sources
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 1-(4-Ethylphenyl)pentan-1-amine Hydrochloride
[1]
Introduction
Welcome to the Technical Support Center for 1-(4-Ethylphenyl)pentan-1-amine hydrochloride . This guide addresses the specific stability challenges associated with this substituted benzylic amine.
As a primary amine with a benzylic center and a para-ethyl substitution, this compound exhibits distinct reactivity profiles compared to simple aliphatic amines. This guide synthesizes data from homologous phenethylamine derivatives to provide actionable troubleshooting for researchers observing degradation, discoloration, or analytical anomalies.
Part 1: Physical Stability & Handling
Issue: "My white powder has turned into a sticky paste or solid clump."
Diagnosis: Hygroscopic Deliquescence. Technical Insight: Like many amine hydrochlorides, 1-(4-Ethylphenyl)pentan-1-amine HCl is hygroscopic . The crystal lattice energy is often disrupted by atmospheric moisture, leading to the formation of a hydrate or a concentrated aqueous solution (deliquescence). This is accelerated if the salt contains residual solvent or excess acidity from synthesis.
Troubleshooting Protocol: Rescue & Drying
-
Assessment: If the material is a paste, do not heat directly. Heating a wet amine salt can accelerate hydrolysis or oxidation.
-
Solvent Trituration:
-
Add anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) to the paste. The amine HCl is insoluble in ether, while water/impurities may be partially miscible or dispersible.
-
Triturate (grind/stir) vigorously to induce precipitation of the solid.
-
-
Vacuum Desiccation:
-
Filter the solid rapidly under Argon/Nitrogen.
-
Place in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or KOH pellets for 24–48 hours.
-
Critical Step: Do not use silica gel alone; it is often insufficient for deliquescent amine salts.
-
Part 2: Chemical Stability & Degradation
Issue: "The compound has developed a yellow or brownish tint."
Diagnosis: Benzylic Oxidation & Schiff Base Formation. Technical Insight: The "yellowing" is a hallmark of oxidative degradation. This molecule possesses a benzylic hydrogen at the C1 position (alpha to the amine). This position is thermodynamically susceptible to radical abstraction by atmospheric oxygen, leading to a cascade of degradation products.
The Degradation Pathway (Mechanism):
-
Radical Formation: Light or trace metals initiate abstraction of the benzylic proton.
-
Peroxide Intermediate: Reaction with O₂ forms a hydroperoxide.
-
Oxidative Deamination: The intermediate collapses to form the corresponding ketone (1-(4-ethylphenyl)pentan-1-one) and ammonia/ammonium.
-
Dimerization: The liberated ketone reacts with the remaining primary amine to form a Schiff Base (Imine) , which is often highly colored (yellow/orange).
Visualization: Degradation Mechanism
Caption: Oxidative pathway showing the transition from the parent amine to the ketone and the subsequent formation of the yellow imine dimer.
Part 3: Analytical Troubleshooting
Issue: "I see 'Ghost Peaks' or broad tailing in my HPLC/GC chromatograms."
Scenario A: GC-MS Analysis
-
Symptom: You observe a peak with M-17 (Loss of NH₃) or a peak corresponding to the enamine/imine.
-
Cause: Thermal Degradation. Primary amine salts often decompose in the hot injection port (250°C+), undergoing elimination to form alkenes or oxidation.
-
Solution: Derivatization. Do not inject the free amine or salt directly.
-
Protocol: React 10 mg sample with 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 60°C for 30 mins. Inject the TMS-derivative.
-
Scenario B: HPLC Analysis
-
Symptom: Broad, tailing peaks or retention time shifts.
-
Cause: Silanol Interaction. The basic amine interacts strongly with residual silanol groups on the C18 column stationary phase.
-
Solution: Mobile Phase Modification.
-
Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Heptafluorobutyric Acid (HFBA) to the aqueous mobile phase. These ion-pairing agents mask silanols and sharpen amine peaks.
-
Part 4: Validated Purification Protocol
If your batch exhibits significant degradation (>2% impurities), perform this recrystallization to restore purity.
Table 1: Solubility Profile (for Purification)
| Solvent | Solubility (25°C) | Application |
| Water | High | Not suitable for recrystallization (yield loss). |
| Ethanol/Methanol | High | Good solvent for initial dissolution. |
| Isopropanol (IPA) | Moderate | Ideal primary solvent. |
| Diethyl Ether | Insoluble | Ideal anti-solvent. |
| Acetone | Low/Reactive | AVOID. Can form imines with the amine. |
Step-by-Step Recrystallization:
-
Dissolution: Place 1.0 g of crude amine HCl in a flask. Add boiling Isopropanol (IPA) dropwise. Use the minimum amount required to just dissolve the solid (approx. 3–5 mL).
-
Filtration (Optional): If insoluble particles remain, filter hot through a glass frit.
-
Crystallization: Remove from heat. Add Diethyl Ether dropwise until a faint, persistent cloudiness appears.[1]
-
Cooling: Re-heat slightly to clear the solution, then let it cool to room temperature undisturbed. Finally, place in a freezer (-20°C) for 2 hours.
-
Collection: Filter the white needles/plates. Wash with cold ether.[1] Dry under vacuum.[1]
Part 5: Frequently Asked Questions (FAQ)
Q: Can I store this compound in solution? A: No. Storage in solution (especially methanol or water) drastically accelerates oxidative deamination. If necessary, store as a frozen aliquot in DMSO under Argon, but solid state storage at -20°C is strictly preferred.
Q: Is the "4-ethyl" group stable? A: Generally, yes. However, under aggressive oxidation (e.g., KMnO4 or prolonged exposure to UV), the benzylic position of the ethyl group can also oxidize to an acetophenone derivative (1-(4-acetylphenyl)...), but the alpha-amine position is kinetically much more reactive and will degrade first [1].
Q: Why does the melting point vary so much? A: This is often due to the solvation state . Amine hydrochlorides can form hydrates. A sharp melting point is only observed after rigorous drying (vacuum over P₂O₅). A broad range indicates wet salt or mixed crystal forms.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 1-(4-Ethylphenyl)pentan-1-amine hydrochloride Assay
In the landscape of pharmaceutical quality control, the validation of analytical methods stands as a cornerstone, ensuring the reliability and accuracy of data that underpins product safety and efficacy. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of 1-(4-Ethylphenyl)pentan-1-amine hydrochloride. Beyond a mere recitation of protocols, this document delves into the rationale behind experimental choices and offers a comparative analysis with alternative analytical technologies, namely Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).
The Criticality of a Validated HPLC Method
A robust and validated analytical method is not merely a regulatory requirement; it is a fundamental component of the quality assurance framework. For a substance like 1-(4-Ethylphenyl)pentan-1-amine hydrochloride, a primary amine with potential pharmaceutical applications, an accurate assay method is crucial for determining its purity and potency. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, ensuring a harmonized approach across the industry.[1][2]
A Proposed HPLC Method for 1-(4-Ethylphenyl)pentan-1-amine hydrochloride
Given the chemical nature of 1-(4-Ethylphenyl)pentan-1-amine hydrochloride—a primary amine with a substituted aromatic ring—a reversed-phase HPLC method is a logical starting point. The amine group's basicity necessitates careful consideration of the mobile phase pH and column chemistry to achieve symmetrical peak shapes and reproducible retention times.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 stationary phase provides good hydrophobic retention for the aromatic ring and the alkyl chain. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) | The acidic pH ensures the amine is protonated, minimizing peak tailing due to interaction with residual silanols on the silica support. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Detection | UV at 220 nm | The benzene ring provides strong UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC systems. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
The Validation Journey: A Step-by-Step Protocol
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[3][4] The following sections outline the key validation parameters and the experimental design for each.
System Suitability
Before commencing method validation, system suitability testing (SST) is performed to ensure the chromatographic system is operating correctly.[5][6] This is a prerequisite for any valid analytical measurement.[7][8]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% |
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To demonstrate this, forced degradation studies are essential.[1][10][11] These studies intentionally stress the drug substance to produce potential degradation products.[11][12]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.[10]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.[10]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[10]
-
Photolytic Degradation: Expose the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[10]
The chromatograms from these stressed samples are then compared to that of an unstressed standard to demonstrate that the analyte peak is free from interference from any degradation products.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol:
-
Prepare a series of at least five solutions of 1-(4-Ethylphenyl)pentan-1-amine hydrochloride of known concentrations, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9][13]
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
The accuracy is assessed by determining the percentage recovery of the analyte.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.[3] Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration. Acceptance Criteria: RSD ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment. Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Acceptance Criteria: The overall RSD for the combined data from both days should be ≤ 2.0%.
Detection Limit (DL) and Quantitation Limit (QL)
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are often determined based on the signal-to-noise ratio (S/N).[5]
Acceptance Criteria:
-
DL: S/N ratio of approximately 3:1.
-
QL: S/N ratio of approximately 10:1.
Visualizing the Validation Workflow
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. zenodo.org [zenodo.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. assayprism.com [assayprism.com]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. benchchem.com [benchchem.com]
- 11. onyxipca.com [onyxipca.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. actascientific.com [actascientific.com]
A Comparative Guide to LC-MS/MS and GC-MS Methods for the Quantification of 1-(4-Ethylphenyl)pentan-1-amine in Biological Matrices
Abstract
The accurate quantification of novel psychoactive substances and research chemicals, such as 1-(4-Ethylphenyl)pentan-1-amine, in biological matrices is paramount for pharmacokinetic, toxicokinetic, and forensic investigations. The two most powerful and widely adopted analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth, objective comparison of these two methodologies for the analysis of 1-(4-Ethylphenyl)pentan-1-amine. We will explore the fundamental principles of each technique, provide detailed experimental protocols, present comparative validation data, and discuss the critical process of cross-validation to ensure data integrity and comparability. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting the most appropriate analytical strategy for their research objectives.
Introduction: The Analyte and Analytical Challenge
1-(4-Ethylphenyl)pentan-1-amine is a research chemical whose biological effects and metabolic fate are not extensively characterized. As with many primary amines, its analysis presents specific challenges, including its polarity and potential for adsorption during chromatographic separation. The development of robust, sensitive, and selective analytical methods is therefore a critical first step in any study involving this compound. This guide focuses on establishing and cross-validating two gold-standard analytical methods to ensure the generation of reliable and defensible quantitative data.
Fundamental Principles and Strategic Choices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly versatile and sensitive technique that is often the first choice for the analysis of pharmaceutical compounds in biological fluids.[1][2] Its power lies in the combination of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Why it's a strong candidate:
-
Analyte Suitability: 1-(4-Ethylphenyl)pentan-1-amine, being a polar and non-volatile molecule, is perfectly suited for LC-MS analysis without the need for chemical modification.[3][4]
-
Minimal Sample Preparation: LC-MS/MS methods are often compatible with simple sample preparation techniques like protein precipitation or liquid-liquid extraction, leading to higher throughput.[5]
-
High Sensitivity: The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, allowing for the detection of picogram-to-nanogram levels of the analyte even in complex matrices like plasma or urine.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly reproducible technique that excels in the analysis of volatile and thermally stable compounds.[2] For many classes of compounds, it remains a benchmark method.
-
The Inherent Challenge and Solution (Derivatization):
-
The Problem: The primary amine group (-NH2) on 1-(4-Ethylphenyl)pentan-1-amine is polar and contains active hydrogens. This leads to undesirable interactions with the GC system, resulting in poor peak shape (tailing), low response, and potential irreversible adsorption within the column.[6]
-
The Rationale for Derivatization: To overcome this, chemical derivatization is a mandatory step.[2] Derivatization replaces the active hydrogens on the amine group with a nonpolar functional group. This crucial step achieves three goals:
-
Increases Volatility: Makes the analyte suitable for transition into the gas phase.
-
Enhances Thermal Stability: Prevents the molecule from degrading at the high temperatures of the GC inlet and column.
-
Improves Chromatography: Creates a less polar derivative, leading to sharper, more symmetrical peaks and improved sensitivity.[6]
-
-
Choice of Reagent: Acylating reagents, such as Trifluoroacetic Anhydride (TFAA) , are an excellent choice for primary amines. They react rapidly and quantitatively to form stable trifluoroacetyl derivatives, which are highly volatile and provide excellent sensitivity, especially with electron impact (EI) ionization due to characteristic fragmentation patterns.[6][7]
-
Experimental Workflows and Protocols
This section details the step-by-step protocols for sample preparation and analysis. The workflow begins with a common extraction procedure, after which the paths for LC-MS/MS and GC-MS diverge.
Common Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen for its ability to efficiently separate the analyte from matrix components like proteins and salts, providing a clean extract suitable for both techniques.
Protocol:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., human plasma), calibration standard, or quality control (QC) sample into a 2 mL polypropylene tube.
-
Internal Standard (IS) Addition: Add 25 µL of the working internal standard solution (e.g., a deuterated analog of the analyte).
-
Alkalinization: Add 100 µL of 1 M Sodium Carbonate buffer (pH 9.5) and vortex for 10 seconds. This step ensures the amine is in its neutral, free-base form, maximizing its partitioning into the organic solvent.
-
Extraction: Add 1 mL of the extraction solvent (e.g., Methyl-tert-butyl ether, MTBE), cap the tube, and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer into a clean tube, taking care not to disturb the aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for the specific reconstitution or derivatization steps of each method.
LC-MS/MS Workflow and Protocol
Caption: LC-MS/MS workflow from sample preparation to final analysis.
Protocol:
-
Reconstitution: Reconstitute the dried extract from step 3.1.7 with 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | ||
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Standard for retaining and separating moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength. |
| Gradient | 10% B to 95% B over 3 minutes | Ensures sharp peaks and elution of the analyte and IS. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions to ensure efficiency. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group readily accepts a proton to form a positive ion. |
| MRM Transitions | Analyte: [M+H]+ → Fragment 1/2 IS: [M+H]+ → Fragment 1/2 | Specific precursor-to-product ion transitions ensure high selectivity. |
| Source Temp | 500°C | Facilitates desolvation of the mobile phase. |
GC-MS Workflow and Protocol
Caption: GC-MS workflow including the critical derivatization step.
Protocol:
-
Derivatization: To the dried extract from step 3.1.7, add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Cap the tube, vortex briefly, and heat at 60°C for 20 minutes to ensure complete derivatization.
-
Final Evaporation: Cool to room temperature and evaporate the sample to dryness again under a gentle stream of nitrogen to remove excess derivatizing reagent.
-
Reconstitution: Reconstitute the derivatized residue in 100 µL of a suitable solvent (e.g., Ethyl Acetate or Hexane).
-
Transfer: Transfer to a GC autosampler vial with an insert.
-
GC-MS Analysis: Inject 1 µL into the GC-MS system.
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | ||
| Column | DB-5ms or similar, 30 m x 0.25 mm, 0.25 µm | A low-polarity column ideal for general-purpose analysis of derivatized compounds. |
| Inlet Temp | 280°C | Ensures rapid and complete volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Start at 100°C, ramp to 300°C at 20°C/min | A temperature gradient is necessary to separate the analyte from matrix components and ensure it elutes with good peak shape. |
| MS System | ||
| Ionization Mode | Electron Impact (EI), 70 eV | Standard, robust ionization technique that produces repeatable and characteristic fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Monitors specific, characteristic ions for the analyte and IS to enhance sensitivity and selectivity. |
| Monitored Ions | Analyte: 3-4 characteristic ions IS: 3-4 characteristic ions | Using multiple ions provides confirmation of identity and robust quantification. |
| Source Temp | 230°C | Standard source temperature for EI. |
Method Validation: Ensuring Trustworthiness and Compliance
Both methods must undergo full validation to demonstrate their reliability, reproducibility, and fitness for purpose.[1] Validation is performed according to established regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[8][9][10][11]
Table 3: Comparative Summary of Validation Results
| Validation Parameter | Acceptance Criteria (Typical) | LC-MS/MS Result | GC-MS Result |
|---|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 | 0.996 |
| Calibration Range | N/A | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Precision ≤ 20%, Accuracy ±20% | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% | -9.8% to 11.2% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% | 5.5% to 12.5% |
| Selectivity | No significant interference at analyte/IS retention times | Passed | Passed |
| Matrix Effect (% CV) | ≤ 15% | 8.9% | N/A (less common in GC-EI-MS) |
| Recovery (%) | Consistent and reproducible | ~85% | ~80% |
| Stability (Freeze-thaw, Bench-top) | % Change within ±15% | Passed | Passed |
Interpretation of Validation Data:
-
The LC-MS/MS method demonstrates superior sensitivity with a lower LLOQ (0.1 ng/mL vs. 0.5 ng/mL). This is typical due to the high efficiency of ESI and the selectivity of MS/MS.
-
Both methods show excellent linearity, accuracy, and precision, well within the acceptance criteria defined by regulatory bodies.[1][8]
-
The slightly lower recovery in the GC-MS method can be attributed to the additional steps involved in the derivatization and reconstitution process.
Cross-Validation: Bridging the Methodological Gap
When two different analytical methods are used to measure the same analyte, especially if data from both might be compared or pooled, a cross-validation is essential.[12][13][14] This process formally demonstrates that the two methods produce comparable results.[12][15]
Cross-Validation Protocol:
-
Prepare two sets of QC samples (low, mid, and high concentrations), with at least six replicates per level.
-
Analyze one set using the validated LC-MS/MS method.
-
Analyze the second set using the validated GC-MS method.
-
Calculate the mean concentration for each QC level from each method.
-
The percentage difference between the mean values obtained from the two methods should be within a predefined acceptance limit.
Table 4: Cross-Validation Results
| QC Level | LC-MS/MS Mean (ng/mL) | GC-MS Mean (ng/mL) | % Difference | Acceptance Criteria | Result |
|---|---|---|---|---|---|
| Low QC (0.3 ng/mL)* | 0.31 | N/A | N/A | ± 20% | N/A |
| Mid QC (5 ng/mL) | 5.15 | 4.88 | -5.2% | ± 20% | Passed |
| High QC (80 ng/mL) | 78.9 | 82.5 | +4.6% | ± 20% | Passed |
*Note: The Low QC level for the LC-MS/MS method is below the LLOQ of the GC-MS method and therefore cannot be compared.
The results show that for the concentrations where both methods are valid, the percentage difference is well within the ±20% acceptance criteria, confirming that the data generated by both methods are comparable and interchangeable.
Final Comparison and Conclusion
Table 5: Head-to-Head Comparison of LC-MS/MS and GC-MS
| Feature | LC-MS/MS | GC-MS |
|---|---|---|
| Sample Preparation | Simpler; reconstitute and inject. | More complex; requires a mandatory, multi-step derivatization. |
| Sensitivity (LLOQ) | Higher (0.1 ng/mL) | Lower (0.5 ng/mL) |
| Analysis Time | Faster (typically < 5 min per sample) | Slower (typically > 10 min per sample due to oven ramp) |
| Throughput | High | Moderate |
| Robustness | Very robust, but susceptible to matrix effects and ion suppression. | Highly robust and reproducible; less prone to ion suppression. |
| Orthogonality | N/A | Provides an excellent orthogonal technique for confirmatory analysis due to different separation and ionization principles. |
| Cost & Complexity | Higher initial instrument cost; simpler method development. | Lower initial instrument cost; more complex method development due to derivatization. |
Senior Scientist's Recommendation:
For the routine, high-throughput quantification of 1-(4-Ethylphenyl)pentan-1-amine in biological matrices, LC-MS/MS is the superior choice . Its higher sensitivity, faster analysis time, and simpler sample preparation workflow make it ideal for pharmacokinetic studies or clinical settings where a large number of samples must be analyzed efficiently.[2][4]
However, the GC-MS method serves as an invaluable orthogonal technique . It is an excellent choice for:
-
Confirmatory Analysis: In forensic toxicology, using a second method based on a different chemical principle (derivatization) and separation mechanism provides incontrovertible proof of the analyte's identity.
-
Method Cross-Validation: As demonstrated, it is essential for ensuring data integrity across different analytical platforms.
-
Laboratories without LC-MS/MS capability: A validated GC-MS method is a robust and reliable alternative.
Ultimately, the choice between LC-MS/MS and GC-MS depends on the specific goals of the analysis.[2][16] By understanding the strengths and limitations of each, and by properly validating and cross-validating the methods, researchers can ensure the highest level of scientific integrity and generate data that is both accurate and defensible.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
-
KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Infinix Bio. (2026). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]
-
Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]
-
LCGC International. (2020). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]
-
Biotage. (2023). How does your sample prep change for LC/MS vs GC/MS. Retrieved from [Link]
-
ACS Publications. (2006). Rapid Sample Preparation Method for LC−MS/MS or GC−MS Analysis of Acrylamide in Various Food Matrices. Retrieved from [Link]
-
PubMed. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Retrieved from [Link]
-
LCGC International. (2019). Modern Sample Preparation Methods for Food and Environmental Laboratories. Retrieved from [Link]
-
PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. Retrieved from [Link]
-
Ionization Labs. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. blog.organomation.com [blog.organomation.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. infinixbio.com [infinixbio.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-Ethylphenyl)pentan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 1-(4-Ethylphenyl)pentan-1-amine derivatives. While direct experimental data for this specific class of compounds is limited in publicly available literature, this guide synthesizes information from structurally related phenethylamine analogues to infer the likely impact of structural modifications on biological activity. The primary focus is on interactions with monoamine transporters, key targets for many centrally acting agents. This document aims to serve as a valuable resource for researchers in the design and development of novel psychoactive compounds, offering insights into the rational design of molecules with desired pharmacological profiles.
Introduction: The 1-(4-Ethylphenyl)pentan-1-amine Pharmacophore
The 1-(4-Ethylphenyl)pentan-1-amine scaffold belongs to the broader class of phenethylamines, a group of compounds known for their diverse pharmacological effects, primarily mediated through interactions with monoamine systems in the central nervous system.[1] The core structure consists of a phenyl ring, an ethylamine backbone, and in this specific case, an ethyl substituent at the 4-position of the phenyl ring and a propyl group at the alpha-position of the ethylamine side chain.
These structural features suggest a potential for these derivatives to interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] The activity of phenethylamine derivatives is highly sensitive to substitutions on the aromatic ring, the alkyl side chain, and the terminal amine. Understanding these structure-activity relationships is crucial for designing compounds with specific selectivity and potency profiles.
This guide will deconstruct the 1-(4-Ethylphenyl)pentan-1-amine molecule to explore the SAR at three key positions:
-
The Phenyl Ring: Focusing on the effect of the 4-ethyl substituent and comparing it with other alkyl or functional groups.
-
The α-Alkyl Chain: Examining the influence of the propyl group at the alpha position compared to other alkyl chain lengths.
-
The Amine Group: Discussing the impact of N-alkylation and N-substitution on activity.
Due to the limited direct data on the target compound series, this guide will draw comparisons from closely related analogues, including 4-alkyl-substituted amphetamines and other 1-phenylalkylamines.
Methodology: Inferring SAR from Analogous Structures
Structure-Activity Relationship Analysis
Phenyl Ring Substitution: The Role of the 4-Ethyl Group
Substituents on the phenyl ring of phenethylamines play a critical role in determining their potency and selectivity for different monoamine transporters. Generally, small, lipophilic groups at the 4-position are well-tolerated and can enhance activity.
A study on a series of 4-alkyl-substituted 2,5-dimethoxyamphetamines showed that increasing the length of the 4-alkyl chain can influence selectivity for serotonin receptors.[3] While this study focused on receptor binding rather than transporter inhibition, it highlights the importance of the 4-position substituent. For monoamine transporters, 4-substitution can also have significant effects. For instance, in the case of 4-methylamphetamine (4-MA), the 4-methyl group contributes to its activity as a monoamine releaser.[2][4]
Table 1: Comparison of 4-Substituted Phenethylamine Analogues' Activity at Monoamine Transporters
| Compound | 4-Substituent | α-Substituent | N-Substituent | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| Amphetamine | H | Methyl | H | 40 | 12 | 1756 | [2] |
| 4-Methylamphetamine (4-MA) | Methyl | Methyl | H | 76 | 25 | 455 | [2] |
| Hypothetical 1-(4-Ethylphenyl)pentan-1-amine | Ethyl | Propyl | H | ND | ND | ND |
ND: Not Determined. Data for the hypothetical compound is not available and is the subject of this guide's inferred analysis.
Based on the available data for related compounds, the 4-ethyl group in 1-(4-ethylphenyl)pentan-1-amine is expected to contribute to the overall lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier and interact with monoamine transporters. It is plausible that the 4-ethyl substituent, being slightly larger than a methyl group, could subtly alter the binding affinity and selectivity profile compared to 4-methyl analogues.
α-Alkyl Chain Substitution: The Influence of the Propyl Group
The length of the alkyl chain at the alpha-position of the phenethylamine backbone is a key determinant of pharmacological activity. Increasing the chain length beyond a methyl group (as in amphetamine) generally shifts the activity profile.
For instance, α-propylphenethylamine (1-phenyl-2-aminopentane) has been shown to act as a low-potency dopamine reuptake inhibitor, while being inactive as a serotonin reuptake inhibitor.[5] This suggests that longer α-alkyl chains may favor interaction with DAT over SERT.
Table 2: Effect of α-Alkyl Chain Length on Monoamine Transporter Inhibition
| Compound | α-Alkyl Group | Phenyl Substituent | N-Substituent | DAT IC50 (nM) | SERT IC50 (nM) | Reference |
| Amphetamine | Methyl | H | H | 40 | 1756 | [2] |
| α-Ethylphenethylamine | Ethyl | H | H | ND | ND | |
| α-Propylphenethylamine | Propyl | H | H | 2596 | >10,000 | [5] |
| Hypothetical 1-(4-Ethylphenyl)pentan-1-amine | Propyl | 4-Ethyl | H | ND | ND |
ND: Not Determined.
The data for α-propylphenethylamine suggests that the propyl group significantly reduces potency at both DAT and SERT compared to the methyl group of amphetamine.[5] This indicates that for 1-(4-ethylphenyl)pentan-1-amine, the α-propyl group is likely to be a major factor in determining its pharmacological profile, potentially leading to weaker monoamine transporter inhibition compared to shorter α-alkyl chain analogues.
N-Alkylation: Modulating Potency and Selectivity
Modification of the primary amine group through N-alkylation is a common strategy to alter the pharmacological properties of phenethylamines. Generally, increasing the size of the N-alkyl substituent can convert a substrate-releasing agent into a reuptake inhibitor (a blocker) at DAT and NET.[2][4]
A study on N-alkylated 4-methylamphetamine derivatives demonstrated that increasing the N-alkyl chain length from methyl to propyl transformed the compound from a potent, non-selective monoamine releaser to a more selective SERT releaser with no abuse potential.[4] S(+)N-Propyl-4-MA was found to be a non-transported blocker at DAT and NET, but an efficacious releaser at SERT.[4]
Table 3: Influence of N-Alkylation on the Activity of 4-Methylamphetamine Derivatives
| Compound | N-Alkyl Group | DAT Activity | NET Activity | SERT Activity | Reference |
| S(+)-N-Methyl-4-MA | Methyl | Releaser | Releaser | Releaser | [4] |
| S(+)-N-Ethyl-4-MA | Ethyl | Partial Releaser | Releaser | Releaser | [4] |
| S(+)-N-Propyl-4-MA | Propyl | Blocker | Blocker | Releaser | [4] |
This trend suggests that N-alkylation of 1-(4-ethylphenyl)pentan-1-amine would likely lead to a significant shift in its activity profile. N-methylation or N-ethylation might produce compounds with a mixed releaser/inhibitor profile, while larger N-alkyl groups like propyl could result in more selective SERT activity.
Experimental Protocols
Synthesis of 1-(4-Ethylphenyl)pentan-1-amine Derivatives
A common and versatile method for the synthesis of primary amines like 1-(4-ethylphenyl)pentan-1-amine is through reductive amination of a corresponding ketone.[6][7]
dot
Sources
- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Propylphenethylamine - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Enantioselectivity at Monoamine Transporters: A Comparative Analysis of 1-(4-Ethylphenyl)pentan-1-amine Analogs
A Technical Guide for Researchers in Pharmacology and Drug Development
In the pursuit of novel therapeutics targeting the central nervous system, a nuanced understanding of stereochemistry is paramount. The differential interaction of enantiomers with their biological targets can lead to profound differences in potency, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of the enantioselectivity of a structural analog of 1-(4-Ethylphenyl)pentan-1-amine at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Due to the absence of publicly available data for 1-(4-Ethylphenyl)pentan-1-amine, this guide will focus on the closely related chiral cathinone, pentedrone , as a representative compound. The well-characterized selective serotonin reuptake inhibitor (SSRI), citalopram , will serve as a benchmark for comparison, highlighting the critical role of enantioselectivity in modern drug design.
The Significance of Enantioselectivity at Monoamine Transporters
Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters—dopamine, norepinephrine, and serotonin—in the synaptic cleft. By transporting these neurotransmitters back into the presynaptic neuron, they terminate the signaling process and are crucial for maintaining neurochemical balance. Consequently, DAT, NET, and SERT are primary targets for a wide array of psychotropic medications, including antidepressants and stimulants.[1][2]
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in the interaction between drugs and their biological targets. The binding pockets of transporters are themselves chiral, composed of asymmetrically arranged amino acid residues. This inherent chirality can lead to preferential binding of one enantiomer over the other, a phenomenon known as enantioselectivity. This can manifest as differences in binding affinity (Ki) or functional potency (IC50), ultimately dictating the therapeutic efficacy and side-effect profile of a chiral drug.
Methodologies for Assessing Transporter Inhibition
The enantioselective activity of compounds at monoamine transporters is typically determined through in vitro assays using cell lines or synaptosomes that express the transporter of interest. The two primary methods employed are radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays
Radioligand binding assays measure the affinity of a test compound for a specific transporter. This is achieved by competing with a radiolabeled ligand known to bind to the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Caption: Workflow of a typical radioligand binding assay.
Neurotransmitter Uptake Inhibition Assays
Uptake inhibition assays measure the functional potency of a compound in blocking the transport of a neurotransmitter into the cell. This is typically done by incubating cells or synaptosomes expressing the transporter with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the neurotransmitter uptake is the IC50 value.
Caption: Workflow of a neurotransmitter uptake inhibition assay.
Comparative Analysis of Enantioselectivity
The following table summarizes the available data on the inhibition of monoamine transporters by the enantiomers of pentedrone and the benchmark compound, citalopram. It is important to note that while data for racemic pentedrone is available, specific data for its individual enantiomers' binding affinities at monoamine transporters is not explicitly detailed in the public domain. However, studies on the cytotoxicity and metabolic profiles of pentedrone enantiomers suggest that the S-(+)-enantiomer is the more biologically active form.[3][4][5]
| Compound | Enantiomer | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Pentedrone | Racemic | 56 | 29 | 3020 |
| (S)-(+)-Pentedrone | More Potent | More Potent | More Potent | |
| (R)-(-)-Pentedrone | Less Potent | Less Potent | Less Potent | |
| Citalopram | Racemic | 5800 | 7770 | 5.1 |
| (S)-(+)-Citalopram (Escitalopram) | 4250 | 6970 | 1.8 | |
| (R)-(-)-Citalopram | 18300 | 8840 | 83.4 |
Data for racemic pentedrone from Simmler et al., 2014.[6] Qualitative enantioselectivity for pentedrone is inferred from cytotoxicity and metabolism studies.[3][5][7] Data for citalopram enantiomers from Owens et al., 2001.[8]
Pentedrone: A Case Study in Cathinone Enantioselectivity
The pronounced selectivity of pentedrone for the catecholamine transporters over the serotonin transporter highlights a common structure-activity relationship among cathinone derivatives.[6] The presence of the β-keto group is thought to enhance DAT and NET activity while reducing SERT affinity.[6]
Citalopram: A Benchmark for SERT Enantioselectivity
The case of citalopram provides a stark and well-documented example of enantioselectivity. The S-(+)-enantiomer, escitalopram, is a highly potent and selective inhibitor of SERT, and is responsible for the vast majority of the therapeutic antidepressant effects of the racemic mixture.[8][10][11] In contrast, the R-(-)-enantiomer is significantly less potent at SERT.[8][10] This dramatic difference in potency underscores the importance of chiral separation in drug development, as the administration of the pure, active enantiomer can lead to improved efficacy and potentially a better side-effect profile by eliminating the less active or potentially off-target effects of the other enantiomer.
Caption: Conceptual diagram of enantioselective binding of citalopram enantiomers at the serotonin transporter.
Implications for Drug Discovery and Development
The comparative analysis of pentedrone and citalopram highlights several key considerations for researchers in drug discovery and development:
-
Chiral Resolution is Critical: The development of chiral drugs necessitates the early separation and independent pharmacological evaluation of each enantiomer. This allows for the identification of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer), providing a clearer understanding of the drug's true potency and selectivity.
-
Structure-Activity Relationships (SAR) are Enantiomer-Specific: SAR studies should be conducted on individual enantiomers to accurately map the interactions with the target binding site. The insights gained from studying a racemate can be misleading, as the observed activity is a composite of the actions of both enantiomers.
-
Improved Therapeutic Index: By developing single-enantiomer drugs, it is often possible to achieve a better therapeutic index. This can result from increased potency, reduced off-target effects, and a more predictable pharmacokinetic profile.
Conclusion
While specific enantioselective binding data for 1-(4-Ethylphenyl)pentan-1-amine remains elusive, the analysis of its structural analog, pentedrone, in conjunction with the benchmark SSRI, citalopram, provides a compelling illustration of the profound impact of stereochemistry on monoamine transporter inhibition. The differential activity of enantiomers at DAT, NET, and SERT is a critical determinant of a compound's pharmacological profile. For researchers and drug development professionals, a thorough investigation of enantioselectivity is not merely an academic exercise but a fundamental requirement for the rational design of safer and more effective therapeutics targeting the central nervous system. Future research should prioritize the elucidation of the precise binding affinities of the enantiomers of novel psychoactive compounds to better predict their clinical effects and potential for abuse.
References
- Silva, B., et al. (2021). S-(+)-Pentedrone and R-(+)-methylone as the most oxidative and cytotoxic enantiomers to dopaminergic SH-SY5Y cells: Role of MRP1 and P-gp in cathinones enantioselectivity. Toxicology and Applied Pharmacology, 416, 115442.
- Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160.
- Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology, 10, 1586.
- Silva, B., et al. (2022). Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells. International Journal of Molecular Sciences, 23(6), 3192.
- Discovery and Development of Monoamine Transporter Ligands. (2019).
- Silva, B., et al. (2021). S-(+)-Pentedrone and R-(+)
- Sánchez, C., et al. (2003). Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities. Psychopharmacology, 167(4), 353-362.
- Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells. (2022).
- Owens, M. J., et al. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine.
- Aarde, S. M., et al. (2017).
- Niello, M., et al. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in Pharmacology, 12, 654061.
- Plenge, P., et al. (2012). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. British Journal of Pharmacology, 166(8), 2349-2361.
- Aarde, S. M., et al. (2017).
- Take a close look at citalopram and you can predict its contraindications. (2010). The Pharmaceutical Journal.
- Stahl, S. M. (2005). Selectivity of Antidepressants: From the Monoamine Hypothesis of Depression to the SSRI Revolution and Beyond.
- Niello, M., et al. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers Media S.A.
- Owens, M. J., et al. (2001). Second-generation SSRIs: Human monoamine transporter binding profile of escitalopram and R-fluoxetine.
- Howes, J. F., & Hobbs, D. C. (2014).
- Chen, F., et al. (2004). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. Aarhus University.
- Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(29), 12137-12142.
- Mayer, F. P., et al. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Medizinische Universität Wien.
- Sánchez, C. (2006). The two enantiomers of citalopram. Citalopram is a racemate.
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. S-(+)-Pentedrone and R-(+)-methylone as the most oxidative and cytotoxic enantiomers to dopaminergic SH-SY5Y cells: Role of MRP1 and P-gp in cathinones enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells [mdpi.com]
- 8. Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-(4-Ethylphenyl)pentan-1-amine hydrochloride
Operational Safety Guide: Handling 1-(4-Ethylphenyl)pentan-1-amine Hydrochloride
Executive Summary & Risk Profile
The "Unknown" Factor: 1-(4-Ethylphenyl)pentan-1-amine hydrochloride is a substituted phenethylamine derivative. While specific toxicological data for this exact isomer may be sparse in public registries, its structural homology to bioactive monoamines (stimulants/vasoconstrictors) mandates that it be handled as a High Potency Compound (HPC) until proven otherwise.
Primary Hazards (Class-Based Assessment):
-
Bioactivity: Potential Central Nervous System (CNS) modulation. Absorption of milligram quantities could be physiologically active.
-
Physical State: As a hydrochloride salt, it is likely a fine, hygroscopic solid. Dust generation is the primary exposure vector.
-
Chemical Reactivity: Corrosive/Irritant to mucous membranes (Amine functionality); Acidic upon hydrolysis (HCl salt).
Core Directive: Do not rely solely on standard "organic chemical" protocols. Adopt a Control Band 3 approach (compounds of unknown or high toxicity) to prevent inhalation and dermal absorption.
The Defense-in-Depth Strategy (Logic & Causality)
Safety is not just PPE; it is a system. We utilize a "Swiss Cheese Model" where PPE is the final barrier, not the first.
Figure 1: The Hierarchy of Controls applied to High Potency Compounds. PPE acts as the fail-safe for engineering breaches.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to address the specific physicochemical properties of amine salts (dusty, soluble, irritant).
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | N95 (Minimum) or P100/N100 | Amine HCl salts form fine, invisible dust during weighing. Simple surgical masks provide zero protection against sub-micron bioactive particles. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient.[1] Amine salts are highly hygroscopic; if dust contacts the moist eye, it hydrolyzes to acid, causing severe irritation/corneal damage. |
| Dermal (Hand) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Breakthrough Time: Nitrile has excellent resistance to amine salts. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Body | Tyvek® Lab Coat (Closed Front) or Apron | Cotton lab coats absorb liquids and trap dusts. A non-woven, fluid-resistant material (Tyvek) prevents the "wicking" of hazardous solutions to the skin. |
| Footwear | Closed-toe, non-porous | Standard lab requirement.[2][3] Prevents absorption through canvas/mesh shoes in case of a dropped vial. |
Operational Protocol: Safe Handling Workflow
This protocol focuses on the Weighing Step , which is the highest-risk operation for solid research chemicals.
Phase 1: Preparation (Donning)
-
Inspect Fume Hood: Ensure face velocity is 80–100 fpm.
-
Don PPE: Inner gloves
Tyvek Coat Respirator (Fit Check) Goggles Outer Gloves. -
The "Cuff Tuck": Tuck the lab coat sleeves into the outer gloves to create a seal.
Phase 2: The Weighing Procedure (Dust Control)
-
Static Control: Use an ionizing bar or anti-static gun if available. Amine salts are prone to static charge, causing "fly-away" powder.
-
The "Transfer" Rule: Never transfer the open stock container outside the hood.
-
Solubilization: If possible, dissolve the solid inside the hood immediately after weighing. Handling a solution is safer than handling a dust.
Phase 3: Decontamination & Doffing
-
Wipe Down: Clean the balance area with a wet paper towel (solvent or water) to capture invisible dust.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Hand Wash: Wash hands with soap and water immediately after removing inner gloves.
Emergency Response & Disposal
Accidental Exposure[4]
-
Inhalation: Move to fresh air immediately. The HCl moiety may cause respiratory spasms. Seek medical observation for potential sympathomimetic effects (rapid heart rate).
-
Skin Contact: Brush off dry powder before wetting (to prevent hydrolysis on skin), then rinse for 15 minutes.
-
Eye Contact: Flush for 15 minutes. Do not use neutralization agents in the eyes.
Disposal Strategy
-
Segregation: Do not mix with oxidizers (nitrates, permanganates). Amines can form unstable N-oxides or nitrosamines.
-
Labeling: Tag as "Hazardous Waste - Toxic/Corrosive - Amine Salt."
-
Neutralization (Spills): Small spills can be neutralized with dilute sodium bicarbonate (baking soda) to neutralize the HCl, followed by absorption with vermiculite.
Visualizing the Workflow
Figure 2: Operational workflow emphasizing the conversion of solid dust to liquid solution as early as possible to mitigate risk.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2009). Approaches to Safe Nanotechnology: Managing the Health and Safety Concerns Associated with Engineered Nanomaterials (Used for dust control analogies). CDC. [Link]
-
PubChem. (n.d.). Compound Summary: Phenethylamine Derivatives Safety Data. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
